Milbemycin A3 Oxime
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C31H43NO7 |
|---|---|
分子量 |
541.7 g/mol |
IUPAC 名称 |
(1R,4S,5'S,6R,6'R,8R,10E,13R,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6?,19-9+,23-8+,32-27?/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |
InChI 键 |
VDBGCWFGLMXRIK-XIQUDCBJSA-N |
产品来源 |
United States |
Foundational & Exploratory
Milbemycin A3 oxime chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Milbemycin A3 oxime. It is intended for an audience with a technical background in chemistry and pharmacology, offering detailed information relevant to research and development in the field of anthelmintics.
Chemical Structure and Properties
This compound is a semi-synthetic derivative of Milbemycin A3, a macrocyclic lactone produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] It is a component of the broader antiparasitic agent, milbemycin oxime, which is a mixture of this compound and milbemycin A4 oxime.[3][4]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-(hydroxyimino)-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
| CAS Number | 114177-14-9 |
| Molecular Formula | C₃₁H₄₃NO₇[5] |
| SMILES String | C--INVALID-LINK--CC1">C@HO[C@]21C--INVALID-LINK--([H])C--INVALID-LINK--/C=C/C=C4\CO5">C@([H])O2 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 541.7 g/mol [1][5] |
| Appearance | White or light yellow powder[2] |
| Solubility | Soluble in methanol, ethanol, DMF, and DMSO.[2] Poor water solubility.[5] |
| Storage | 2-8 °C[6] |
Synthesis and Mechanism of Action
Synthetic Pathway
This compound is synthesized from its natural precursor, Milbemycin A3, through a two-step process involving oxidation followed by oximation.[5]
Mechanism of Action
This compound exerts its anthelmintic effect by targeting the nervous system of invertebrates. It acts as a potent agonist of glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of these organisms.[2] The binding of this compound to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[2]
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound, based on established chemical and pharmacological principles.
Synthesis of this compound
This protocol describes the conversion of Milbemycin A3 to this compound.
Materials:
-
Milbemycin A3
-
Manganese dioxide (or other suitable oxidizing agent)
-
Dichloromethane (DCM)
-
Hydroxylamine (B1172632) hydrochloride
-
Pyridine (B92270) (or other suitable base)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware and equipment
Procedure:
-
Oxidation of Milbemycin A3:
-
Dissolve Milbemycin A3 in DCM in a round-bottom flask.
-
Add an excess of activated manganese dioxide to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude Milbemycin A3 ketone.
-
-
Oximation of Milbemycin A3 Ketone:
-
Dissolve the crude Milbemycin A3 ketone in methanol.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure this compound and evaporate the solvent to obtain the final product as a white to light-yellow solid.
-
In Vitro Anthelmintic Activity Assay (Hypothetical)
This protocol provides a framework for assessing the efficacy of this compound against a model nematode, such as Caenorhabditis elegans.
Materials:
-
Caenorhabditis elegans (wild-type strain)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 (food source for C. elegans)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
M9 buffer
-
Synchronized population of L4 stage C. elegans
-
Microtiter plates (96-well)
-
Microscope
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO.
-
Make serial dilutions of the stock solution in M9 buffer to achieve the desired test concentrations. The final DMSO concentration should be kept below 0.5% to avoid toxicity to the worms.
-
-
Assay Setup:
-
Seed 96-well microtiter plates with a lawn of E. coli OP50.
-
Transfer a synchronized population of L4 stage C. elegans (approximately 20-30 worms per well) into each well containing M9 buffer.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (M9 buffer with DMSO) and a positive control (e.g., ivermectin).
-
-
Incubation and Observation:
-
Incubate the plates at 20°C.
-
At specified time points (e.g., 24, 48, and 72 hours), assess the motility of the worms under a microscope. Worms that do not move even after gentle prodding are considered paralyzed or dead.
-
-
Data Analysis:
-
Calculate the percentage of paralyzed/dead worms for each concentration at each time point.
-
Determine the EC₅₀ (half-maximal effective concentration) value for this compound.
-
Applications and Future Directions
This compound, as a key component of milbemycin oxime, is widely used in veterinary medicine for the control of a broad spectrum of internal and external parasites in companion animals.[3][7] Its high potency and broad-spectrum activity make it a valuable tool in the management of parasitic infections.
Future research may focus on:
-
Investigating the potential for resistance development in target parasite populations.
-
Exploring the efficacy of this compound against a wider range of parasites.
-
Developing novel formulations and delivery systems to enhance its therapeutic index and ease of administration.
-
Synthesizing and evaluating new derivatives of this compound with improved activity and safety profiles.
References
- 1. CN105440049A - A method of preparing high-purity milbemycin oxime - Google Patents [patents.google.com]
- 2. toku-e.com [toku-e.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. WO2018006792A1 - Crystal form a of this compound and preparation method thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Milbemycin A3 oxime synthesis pathway and precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathway of Milbemycin A3 oxime, a semi-synthetic macrocyclic lactone used in antiparasitic formulations. The synthesis is a two-step process commencing from the natural precursor, Milbemycin A3. This document details the chemical transformations, provides a comparative analysis of reaction conditions, and outlines detailed experimental protocols for the synthesis, purification, and characterization of the intermediate and final products.
Overview of the Synthesis Pathway
The synthesis of this compound from its precursor, Milbemycin A3, involves two primary chemical transformations:
-
Oxidation: The C5-hydroxyl group of Milbemycin A3 is oxidized to a ketone, yielding the intermediate 5-oxomilbemycin A3 (also referred to as Milbemycin A3 ketone).
-
Oximation: The C5-keto group of 5-oxomilbemycin A3 is then reacted with an oximation agent, typically hydroxylamine (B1172632) hydrochloride, to form the final product, this compound.
Milbemycin A3 is a natural product obtained from the fermentation of Streptomyces hygroscopicus.[1] The subsequent chemical modifications are crucial for the desired biological activity of the final oxime product.
Precursors and Intermediates
The key molecules involved in the synthesis of this compound are:
-
Precursor: Milbemycin A3: A 16-membered macrocyclic lactone produced by fermentation. Its chemical formula is C31H44O7.[2][3]
-
Intermediate: 5-oxomilbemycin A3 (Milbemycin A3 ketone): The product of the oxidation of Milbemycin A3. Its chemical formula is C31H42O7.
-
Final Product: this compound: The oxime derivative of 5-oxomilbemycin A3. Its chemical formula is C31H43NO7.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the two key steps in the synthesis of this compound, compiled from various sources.
Table 1: Oxidation of Milbemycin A3 to 5-oxomilbemycin A3
| Oxidizing Agent/System | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Active Manganese Dioxide | - | Dichloromethane | Room Temperature | 4 | 70-80 | Tsukamoto et al., 1991 |
| Hypochlorite/Chlorite | Piperidine nitrogen oxygen free radicals | Dichloromethane | -5 to 15 | 0.5 - 4 | High (not specified) | US9598429B2 |
| Pyridinium chlorochromate | - | Dichloromethane | Not specified | Not specified | Low (with side reactions) | CN103896961A |
Table 2: Oximation of 5-oxomilbemycin A3 to this compound
| Oximation Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Hydroxylamine hydrochloride | Dioxane-Methanol-Water | Room Temperature | 6 | 85 | Tsukamoto et al., 1991 |
| Hydroxylamine hydrochloride | 1,4-Dioxane | 25-35 | 10 - 16 | >90 (overall) | US9598429B2 |
Detailed Experimental Protocols
The following protocols are based on the procedures described in the scientific literature, primarily the work of Tsukamoto et al. (1991), and supplemented with information from patent literature.
Step 1: Oxidation of Milbemycin A3 to 5-oxomilbemycin A3
Materials:
-
Milbemycin A3
-
Active Manganese Dioxide (MnO2)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
Dissolve Milbemycin A3 in dichloromethane.
-
To this solution, add active manganese dioxide (approximately 10-20 equivalents by weight).
-
Stir the suspension vigorously at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-oxomilbemycin A3.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to yield pure 5-oxomilbemycin A3.
Characterization of 5-oxomilbemycin A3:
-
Appearance: White solid.
-
High-Resolution Mass Spectrometry (HR-MS): Calculated for C31H42O7, found m/z 526.2930.
Step 2: Oximation of 5-oxomilbemycin A3 to this compound
Materials:
-
5-oxomilbemycin A3
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Dioxane
-
Methanol
-
Water
-
Ether
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve 5-oxomilbemycin A3 in a mixture of dioxane and methanol.
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
Add the hydroxylamine hydrochloride solution dropwise to the solution of 5-oxomilbemycin A3.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ether and wash with water.
-
Dry the ethereal layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
Characterization of this compound:
-
Appearance: White solid.
-
Mass Spectrometry (MS): m/z 541 (M+).
-
High-Resolution Mass Spectrometry (HR-MS): Calculated for C31H43NO7, found m/z 541.3040.
-
HPLC Analysis: The purity and identity of the final product can be confirmed by High-Performance Liquid Chromatography (HPLC). A typical system might use a C18 column with a mobile phase gradient of water/acetonitrile and ethanol/isopropanol.[5][6]
Visualizations
Synthesis Pathway of this compound
Caption: Chemical synthesis pathway of this compound from its precursor.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the two-step synthesis of this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Landscape of Milbemycin A3 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A3 oxime, a key component of the widely used antiparasitic agent milbemycin oxime, possesses a complex stereochemical profile that is crucial to its biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its structural features, the formation of geometric isomers, and the analytical techniques used for their characterization. While detailed experimental data on the biological activities of individual stereoisomers are not extensively available in public literature, this guide outlines the established mechanism of action for the milbemycin class and proposes experimental workflows for the synthesis, separation, and characterization of this compound isomers. This document is intended to serve as a foundational resource for researchers engaged in the study and development of milbemycin-based anthelmintics.
Introduction to this compound Stereochemistry
This compound is a semi-synthetic derivative of Milbemycin A3, a 16-membered macrocyclic lactone produced by fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. The conversion of Milbemycin A3 to its oxime derivative at the C5 position introduces a new stereocenter, a C=N double bond, which can exist as two geometric isomers: (E)-Milbemycin A3 oxime and (Z)-Milbemycin A3 oxime. The spatial arrangement of the hydroxyl group relative to the C4-C5 bond defines these isomers and is a critical factor in the molecule's interaction with its biological target.
The core structure of Milbemycin A3 itself is rich in stereocenters, but it is the geometry of the oxime group that is of particular interest in the context of its semi-synthetic nature and potential for differential biological activity between the (E) and (Z) isomers.
Chemical Structure and Isomerism
The chemical structure of this compound is characterized by a complex macrolide ring system with multiple chiral centers. The key feature for this guide is the oxime functional group at the C5 position.
Table 1: Stereochemical Features of this compound
| Feature | Description |
| Chiral Centers in Milbemycin A3 core | Multiple stereocenters are present in the macrocyclic lactone backbone, inherited from the natural product precursor. |
| Geometric Isomerism at C5 Oxime | The C=N-OH bond gives rise to (E) and (Z) isomers. The orientation of the -OH group relative to the C4-C5 bond determines the configuration. |
Proposed Experimental Protocols
While specific, detailed protocols for the stereoselective synthesis and separation of this compound isomers are not widely published, the following methodologies are based on established principles of organic chemistry and analytical separation techniques.
Synthesis of this compound
The synthesis of this compound involves a two-step process from the parent compound, Milbemycin A3.
Step 1: Oxidation of Milbemycin A3 to 5-keto-Milbemycin A3
A general method for the oxidation of the C5 hydroxyl group to a ketone can be adapted from various oxidation protocols for complex molecules.
-
Reagents: Milbemycin A3, Dess-Martin periodinane (DMP) or other mild oxidizing agent, dichloromethane (B109758) (DCM) as solvent.
-
Procedure:
-
Dissolve Milbemycin A3 in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add DMP in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 5-keto-Milbemycin A3.
-
Step 2: Oximation of 5-keto-Milbemycin A3
The formation of the oxime is typically achieved by reacting the ketone with hydroxylamine (B1172632).
-
Reagents: 5-keto-Milbemycin A3, hydroxylamine hydrochloride, a base (e.g., sodium acetate (B1210297) or pyridine), ethanol (B145695) as solvent.
-
Procedure:
-
Dissolve 5-keto-Milbemycin A3 in ethanol.
-
Add hydroxylamine hydrochloride and the base to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude this compound as a mixture of (E) and (Z) isomers.
-
Separation and Characterization of (E) and (Z) Isomers
The separation of the geometric isomers of this compound can be achieved using chromatographic techniques.
-
Technique: High-Performance Liquid Chromatography (HPLC) is the most suitable method. A chiral stationary phase is not necessary for separating geometric isomers, but a high-resolution reversed-phase column is recommended.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is a common starting point. The exact gradient profile would need to be optimized.
-
Detection: UV detection at a wavelength where the molecule has significant absorbance (e.g., around 245 nm).
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for distinguishing between the (E) and (Z) isomers. The chemical shifts of the protons and carbons near the C=N bond will differ due to the different spatial arrangement of the oxime hydroxyl group. 2D NMR techniques like NOESY can provide definitive evidence for the stereochemistry by showing through-space correlations between the oxime -OH proton and nearby protons on the macrolide ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the isomers.
-
X-ray Crystallography: If suitable crystals can be obtained, this technique provides unambiguous proof of the stereochemistry of each isomer.
-
Biological Activity and Mechanism of Action
The milbemycin class of anthelmintics, including this compound, exerts its effect by acting on glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] This leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent paralysis and death of the parasite.[1]
It is important to note that there is a lack of publicly available data directly comparing the biological activity of the individual (E) and (Z) stereoisomers of this compound. It is plausible that the two isomers exhibit different binding affinities for the GluCl receptor, which would result in different potencies. This is a critical area for future research.
Visualizations
Proposed Synthesis and Isomerization Pathway
Caption: Proposed workflow for the synthesis and separation of this compound isomers.
Proposed Mechanism of Action and Stereoisomer Interaction
Caption: Hypothetical differential interaction of this compound isomers with GluCl.
Conclusion and Future Directions
The stereochemistry of this compound, particularly the geometric isomerism at the C5 oxime position, is a critical aspect of its molecular characterization. While the synthesis and general mechanism of action are understood, there is a significant gap in the scientific literature regarding the quantitative analysis of the (E)/(Z) isomer ratio and the comparative biological activities of the individual stereoisomers. Future research should focus on the stereoselective synthesis or efficient separation of the (E) and (Z) isomers, followed by a thorough investigation of their respective potencies and interactions with the glutamate-gated chloride channel. Such studies would provide invaluable insights for the development of more potent and selective second-generation milbemycin-based antiparasitic agents.
References
Preliminary Efficacy of Milbemycin A3 Oxime: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies on Milbemycin A3 oxime, a macrocyclic lactone with potent anthelmintic properties. As a key component of the widely used veterinary drug Milbemycin oxime, understanding the specific contributions and efficacy of the A3 oxime analogue is crucial for future drug development and optimization. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Efficacy Data
The majority of published efficacy data pertains to Milbemycin oxime, which is a mixture of this compound and Milbemycin A4 oxime, typically in a ratio of approximately 30:70.[1] While data isolating the exclusive effects of this compound is limited, the following tables summarize the efficacy of the combined product against key nematode parasites in canine and feline models. This data provides a strong indication of the therapeutic potential of this compound as part of this synergistic formulation.
Table 1: In Vivo Efficacy of Milbemycin Oxime Against Intestinal Nematodes in Dogs
| Parasite Species | Host | Dosage (mg/kg) | Efficacy (%) | Study Type |
| Ancylostoma caninum (mature) | Dog | 0.25 | 49 | Naturally acquired infection |
| 0.50 | 95 | |||
| 0.75 | 99 | |||
| Ancylostoma caninum (immature L4) | Dog | 0.50 | >80 | Experimentally induced infection |
| Ancylostoma caninum (immature early L5) | Dog | 0.50 | >80 | Experimentally induced infection |
| Ancylostoma caninum (mature) | Dog | 0.50 | >90 | Experimentally induced infection |
| Trichuris vulpis (mature) | Dog | 0.55 - 0.86 | 97 | Naturally acquired infection |
| Toxocara canis | Dog | 0.5 | 97.8 | Naturally acquired infection |
| Toxascaris leonina | Dog | 0.5 | 99.4 | Naturally acquired infection |
| Ancylostoma braziliense | Dog | 0.5 | 94.8 | Naturally acquired infection |
| Uncinaria stenocephala | Dog | 0.5 | 74.9 | Naturally acquired infection |
Table 2: In Vivo Efficacy of Milbemycin Oxime Against Dirofilaria immitis (Heartworm) in Dogs
| Study Focus | Dosage (mg/kg) | Treatment Schedule | Efficacy (%) |
| Prevention | 0.05 | Monthly | 92 |
| Prevention | 0.1 | Monthly | 100 |
| Prevention | 0.25 | Monthly | 100 |
| Prevention | 0.5 | Monthly | 100 |
| Prevention | 1.0 | Monthly | 100 |
| Against 3-month-old infection | 0.5 | Monthly for 13 months | 96.8 |
| Against 4-month-old infection | 0.5 | Monthly for 12 months | 41.4 |
Table 3: In Vivo Efficacy of Milbemycin Oxime Against Nematodes in Cats
| Parasite Species | Host | Dosage (mg/kg) | Efficacy (%) | Study Type |
| Ancylostoma tubaeforme (L4 larvae) | Cat | ~2.0 | 94.7 | Experimentally induced infection |
| Ancylostoma tubaeforme (adult) | Cat | ~2.0 | 99.2 | Experimentally induced infection |
| Toxocara cati (L4 larvae) | Cat | ~2.0 | 96.53 | Experimentally induced infection |
| Toxocara cati (adult) | Cat | ~2.0 | 95.90 | Experimentally induced infection |
| Dirofilaria immitis (prevention) | Cat | 0.5 - 0.9 | 100 (with treatment at 60 and 90 days post-infection) | Experimentally induced infection |
Table 4: In Vitro Efficacy of Milbemycins
| Compound | Parasite Species | Assay | Metric | Value |
| Milbemycin oxime | Crenosoma vulpis (L3 larvae) | Motility Assay | LC50 | 67 ng/mL |
| Milbemectin (A3/A4 mixture) | Caenorhabditis elegans | - | IC50 | 9.5 µg/mL |
| Milbemectin (A3/A4 mixture) | Spider mites (adult) | - | IC50 | 5.3 µg/mL |
| Milbemectin (A3/A4 mixture) | Spider mite eggs | - | IC50 | 41.1 µg/mL |
| Milbemectin (A3/A4 mixture) | Bursaphelenchus xylophilus | - | LC20 | 0.0781 mg/L |
Note: The majority of studies utilize Milbemycin oxime, a combination of Milbemycin A3 and A4 oximes. The precise contribution of the A3 analogue to the overall efficacy is not delineated in these studies.
Mechanism of Action: Glutamate-Gated Chloride Channel Modulation
This compound, like other milbemycins and avermectins, exerts its anthelmintic effect by acting as a potent positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[2] These channels are ligand-gated ion channels that are generally absent in vertebrates, providing a high degree of selective toxicity.
Binding of this compound to a site on the GluCl receptor, distinct from the glutamate (B1630785) binding site, potentiates the effect of glutamate, leading to an increased and prolonged opening of the chloride channel. The subsequent influx of chloride ions into the neuron or myocyte causes hyperpolarization of the cell membrane. This hyperpolarization makes the cell less responsive to excitatory stimuli, ultimately leading to flaccid paralysis and death of the parasite.
References
Methodological & Application
Application Notes and Protocols: Milbemycin A3 Oxime for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone and a derivative of milbemycin A3. It is a component of the broader anthelmintic, milbemycin oxime.[1][2] Like other milbemycins and avermectins, its primary mechanism of action in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls), leading to hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.[3] Due to its targeted action on invertebrate-specific ion channels, this compound is a valuable tool for in vitro studies of parasite neurobiology and for the screening of novel anthelmintic compounds.
This document provides a detailed protocol for the dissolution of this compound for use in various in vitro assays, along with a representative experimental protocol for an electrophysiological assay.
Data Presentation: Solubility
This compound exhibits high solubility in common organic solvents but is poorly soluble in aqueous solutions.[1][3] For in vitro assays requiring aqueous buffers, a stock solution in an organic solvent must first be prepared, which can then be diluted to the final working concentration.
| Solvent | Solubility (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[2] | Common solvent for creating high-concentration stock solutions. |
| Ethanol | ~30 mg/mL[2] | Another suitable solvent for stock solution preparation. |
| Dimethyl Formamide (DMF) | ~30 mg/mL[2] | A further alternative for initial dissolution. |
| Aqueous Buffers (e.g., PBS) | Poor | Direct dissolution is not recommended. Dilute from organic stock. |
Note: The provided solubility is for this compound specifically. The more commonly cited "Milbemycin oxime" is a mixture and may have slightly different solubility characteristics.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mg/mL stock solution in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube or on weighing paper. For example, to prepare 1 mL of a 10 mg/mL stock, weigh 10 mg.
-
Solvent Addition: Transfer the weighed this compound to a sterile amber glass vial. Add the appropriate volume of anhydrous DMSO. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Cap the vial and vortex gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Inert Gas Purge: To enhance stability, gently purge the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds to displace oxygen.[2]
-
Storage: Store the stock solution at -20°C for long-term stability (≥4 years).[2] For frequent use, smaller aliquots can be prepared to avoid repeated freeze-thaw cycles.
Protocol for Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the stock solution into an aqueous buffer for a final assay concentration.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Appropriate sterile aqueous buffer for the specific in vitro assay (e.g., physiological saline for electrophysiology, cell culture medium)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize the concentration of the organic solvent in the final assay, it is advisable to perform one or more intermediate dilutions. For example, dilute the 10 mg/mL stock solution 1:100 in the assay buffer to create a 100 µg/mL intermediate solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of the assay buffer to achieve the desired working concentration. For example, to prepare 1 mL of a 1 µg/mL working solution from a 100 µg/mL intermediate, add 10 µL of the intermediate solution to 990 µL of the assay buffer.
-
Mixing: Gently vortex or invert the tube to ensure the working solution is homogenous.
-
Solvent Control: It is critical to prepare a vehicle control for the experiment. This control should contain the same final concentration of the solvent (e.g., DMSO) as the working solution of this compound.
-
Use Immediately: Aqueous solutions of milbemycins are not recommended for storage and should be prepared fresh for each experiment.
Representative Experimental Protocol: Electrophysiological Recording
This protocol is adapted from methodologies used for studying the effects of milbemycins on invertebrate glutamate-gated chloride channels, such as those in the pharyngeal muscle of the nematode Ascaris suum.
Objective: To measure the effect of this compound on the membrane potential and input conductance of an invertebrate muscle cell.
Materials:
-
Dissected invertebrate muscle preparation (e.g., Ascaris suum pharynx)
-
Physiological saline appropriate for the preparation
-
This compound working solutions (e.g., 10 nM to 10 µM)
-
Glutamate (B1630785) solution (as a positive control for channel activation)
-
Vehicle control solution (saline with the same final DMSO concentration)
-
Electrophysiology rig with microelectrode amplifier, micromanipulators, and data acquisition system
-
Glass microelectrodes filled with 3 M KCl
Procedure:
-
Preparation Mounting: Mount the dissected muscle preparation in a recording chamber continuously perfused with physiological saline.
-
Cell Impalement: Using micromanipulators, carefully impale a muscle cell with two glass microelectrodes (one for recording voltage and one for injecting current).
-
Baseline Recording: Establish a stable resting membrane potential. Record baseline input conductance by injecting small, hyperpolarizing current pulses.
-
Compound Application: Switch the perfusion solution to one containing the desired concentration of this compound.
-
Data Acquisition: Continuously record the membrane potential and measure changes in input conductance throughout the application period. An increase in conductance (a smaller voltage deflection in response to the same current pulse) indicates ion channel opening.
-
Washout: Switch the perfusion back to the control physiological saline and record to observe any reversal of the effect.
-
Controls: Perform applications of the vehicle control to ensure the solvent has no effect. Apply a known agonist like glutamate to confirm the presence and responsiveness of glutamate-gated chloride channels.
-
Dose-Response: Repeat the procedure with a range of this compound concentrations to construct a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathway for this compound's mechanism of action.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 2. The mechanism of action of avermectins in Caenorhabditis elegans: correlation between activation of glutamate-sensitive chloride current, membrane binding, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Milbemycin A3 Oxime in Agricultural Pest Control Studies
Application Notes
Introduction
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation products of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus. It is a minor component of the commercial antiparasitic agent milbemycin oxime.[1][2] While extensively used in veterinary medicine, milbemycins as a class of compounds are also recognized for their potent acaricidal and insecticidal properties, positioning them as valuable tools in agricultural pest management.[3] Milbemycins are considered eco-friendly biopesticides due to their low toxicity to mammals and their natural origin. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of this compound in the control of agricultural pests.
Mode of Action
Like other milbemycins and avermectins, this compound acts as a potent modulator of invertebrate nerve and muscle cells. Its primary mode of action involves the opening of glutamate-sensitive chloride channels, which are specific to invertebrates.[1][2] This leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the cell membrane. The hyperpolarization blocks the transmission of nerve signals, resulting in paralysis and eventual death of the target pest.[1][2][4]
Target Pests
This compound and related compounds have demonstrated efficacy against a broad spectrum of agricultural pests, including:
-
Mites: Notably effective against various spider mite species (Tetranychus spp.), which are significant pests in a wide range of crops.[3]
-
Insects: Shows insecticidal activity against lepidopteran larvae (e.g., oriental armyworm) and homopteran pests like aphids.[5]
Formulation and Solubility
This compound is a white solid with poor water solubility.[1] For experimental purposes, it is soluble in organic solvents such as ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2] The development of stable formulations, such as oil-in-water nanoemulsions, is a key area of research to enhance its bioavailability and efficacy in agricultural applications.
Quantitative Data Summary
The following tables summarize the available efficacy data for milbemectin (B10764950), a closely related compound consisting of a mixture of milbemycin A3 and milbemycin A4. This data can serve as a preliminary guide for determining effective concentrations of this compound in initial studies.
Table 1: Acaricidal Activity of Milbemectin against Two-Spotted Spider Mite (Tetranychus urticae)
| Strain | LC50 (mg/L of Active Ingredient) |
| Susceptible Strain | 0.45 |
Data extracted from a study on milbemectin resistance.[3]
Table 2: Insecticidal Activity of Milbemycin Analogues against Various Pests
| Pest Species | Common Name | LC50 (mg/L) of Analogue 4IIm | LC50 (mg/L) of Analogue 4IIn |
| Mythimna separata | Oriental Armyworm | 0.204 | 0.350 |
| Aphis fabae | Black Bean Aphid | 0.070 | 0.120 |
Note: These LC50 values are for specific synthetic analogues of milbemycin and not for this compound directly. They are presented here to indicate the potential spectrum of activity.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standardized insecticide bioassay methods and can be adapted for testing this compound.
Protocol 1: Acaricide Bioassay for Spider Mites (Tetranychus urticae) - Leaf Disc Dip Method
This protocol is adapted from established methods for testing acaricide efficacy.
1. Materials:
- This compound
- Acetone or ethanol (as a solvent)
- Triton X-100 or similar surfactant (0.05% v/v)
- Distilled water
- Bean or cotton plants for rearing spider mites
- Petri dishes (9 cm diameter)
- Agar (B569324) (1.5%)
- Leaf punch or scissors
- Fine camel-hair brush
- Stereomicroscope
2. Procedure:
- Preparation of Test Solutions:
- Prepare a stock solution of this compound (e.g., 1000 mg/L) in the chosen solvent.
- Create a series of dilutions from the stock solution to achieve the desired test concentrations.
- Add surfactant to the final aqueous dilutions.
- A control solution should be prepared with the same concentration of solvent and surfactant but without the active ingredient.
- Bioassay:
- Prepare agar beds in the petri dishes.
- Cut leaf discs from untreated plants and place them, abaxial side up, on the agar.
- Transfer 20-30 adult female spider mites onto each leaf disc using a fine brush.
- Dip each leaf disc with mites into the respective test solution for 5-10 seconds.
- Allow the leaf discs to air dry.
- Incubate the petri dishes at 25 ± 2°C with a 16:8 hour (L:D) photoperiod.
- Data Collection and Analysis:
- Assess mite mortality after 24, 48, and 72 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
- Correct for control mortality using Abbott's formula.
- Calculate LC50 and LC90 values using probit analysis.
Protocol 2: Insecticide Bioassay for Aphids (Aphis fabae) - Leaf Dip Method
This protocol is based on IRAC recommended methods for aphid bioassays.[6]
1. Materials:
- This compound
- Solvent and surfactant as in Protocol 1
- Broad bean or other suitable host plants
- Petri dishes with ventilated lids
- Agar (1%)
- Fine camel-hair brush
2. Procedure:
- Preparation of Test Solutions: Prepare as described in Protocol 1.
- Bioassay:
- Prepare agar beds in the petri dishes.
- Excise leaves from host plants.
- Dip the leaves in the test solutions for 10 seconds with gentle agitation.[6]
- Place the leaves to dry on paper towels.[6]
- Place the dried leaves onto the agar in the petri dishes.
- Transfer 20-30 apterous adult aphids onto each leaf disc.[6]
- Seal the dishes with ventilated lids and incubate under controlled conditions.
- Data Collection and Analysis:
- Assess aphid mortality after 72 hours. Aphids unable to right themselves within 10 seconds of being turned over are considered moribund and counted as dead.[6]
- Correct for control mortality and perform dose-response analysis as in Protocol 1.
Protocol 3: Insecticide Bioassay for Lepidopteran Larvae (Mythimna separata) - Diet Incorporation Method
This protocol is a standard method for testing insecticides against chewing insects.[7][8][9]
1. Materials:
- This compound
- Solvent as in Protocol 1
- Artificial diet for the target lepidopteran species
- Multi-well bioassay trays or small containers
- Fine camel-hair brush
2. Procedure:
- Preparation of Treated Diet:
- Prepare serial dilutions of this compound in a suitable solvent.
- Incorporate a known volume of each dilution into the artificial diet while it is still liquid and cooling.
- A control diet should be prepared with the solvent alone.
- Dispense the treated diet into the wells of the bioassay trays or containers.
- Bioassay:
- Once the diet has solidified, place one second or third instar larva into each well.
- Seal the trays and incubate at appropriate temperature and humidity for the species.
- Data Collection and Analysis:
- Record larval mortality at 24, 48, and 72 hours.
- Calculate corrected mortality and perform probit analysis to determine LC50 and LC90 values.
Visualizations
Caption: Mode of action signaling pathway of this compound in invertebrate pests.
Caption: Experimental workflow for an acaricide bioassay using the leaf disc dip method.
Caption: Logical relationship for agricultural pest control using this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Milbemectin resistance in Tetranychus urticae (Acari: Tetranychidae): selection, stability and cross-resistance to abamectin - ProQuest [proquest.com]
- 4. toku-e.com [toku-e.com]
- 5. researchgate.net [researchgate.net]
- 6. irac-online.org [irac-online.org]
- 7. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops | Springer Nature Experiments [experiments.springernature.com]
- 8. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Lepidoptera bioassay analysed using a reduced GUTS model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Milbemycin A3 Oxime as a Veterinary Pharmaceutical Standard
Introduction
Milbemycin A3 oxime is a macrocyclic lactone and a key component of the broader veterinary drug, milbemycin oxime.[1][2][3] While commercially available milbemycin oxime is typically a mixture of this compound and milbemycin A4 oxime, the isolation and use of pure this compound as a pharmaceutical standard is crucial for accurate quantification, impurity profiling, and stability testing of veterinary drug products.[1][2] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing this compound as a reference standard.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₁H₄₃NO₇ | [4][5][6][7] |
| Molecular Weight | 541.68 g/mol | [4][6][7] |
| CAS Number | 114177-14-9 | [6][7][8] |
| Appearance | White to off-white crystalline solid | [9] |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [9][10] |
| UV/Vis Maximum (λmax) | ~245-246 nm | [6][9] |
Mechanism of Action
This compound, like other milbemycins and avermectins, exerts its antiparasitic effect by acting on the nervous system of invertebrates.[3] It potentiates glutamate-gated chloride ion channels in parasite nerve and muscle cells, leading to hyperpolarization and subsequent paralysis and death of the parasite.[3][11]
References
- 1. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 2. jetir.org [jetir.org]
- 3. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Milbemycin Oxime (200 mg)] - CAS [129496-10-2] [store.usp.org]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS 114177-14-9 | LGC Standards [lgcstandards.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bioaustralis.com [bioaustralis.com]
- 11. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a semi-synthetic derivative of the macrocyclic lactone milbemycin A3, produced by the fermentation of Streptomyces hygroscopicus. While traditionally recognized for its potent anthelmintic and insecticidal activities, recent studies have unveiled its potential as an anti-cancer agent. This document provides detailed cell-based assay protocols for evaluating the efficacy of this compound in both its established and emerging therapeutic areas.
The primary mechanism of action for milbemycins in invertebrates involves the potentiation of glutamate-gated chloride ion channels, leading to hyperpolarization of neuronal and muscular membranes, resulting in paralysis and death of the parasite. In cancer cells, Milbemycin oxime has been shown to induce apoptosis, or programmed cell death, and modulate the tumor microenvironment.
These application notes offer step-by-step protocols for key cell-based assays, guidance on data interpretation, and a summary of reported quantitative data to facilitate the investigation of this compound's biological activities.
I. Anthelmintic Activity of this compound
The evaluation of this compound's anthelmintic properties can be effectively conducted using in vitro assays that measure the motility and viability of parasitic helminths.
Data Summary: Anthelmintic Activity
| Parasite Species | Assay Type | Key Parameter | Reported Value (Milbemycin Oxime) |
| Haemonchus contortus | Adult Motility Assay | LC50 | ~0.02 µg/mL (Estimated) |
| Haemonchus contortus | Egg Hatch Assay | IC50 | Data not readily available |
| Dirofilaria immitis | Motility Assay | Effective Conc. | >10⁻⁷ g/mL (Inhibitory effects)[1] |
| Angiostrongylus cantonensis | Motility Assay | Effective Conc. | ≥10⁻⁹ g/mL (Inhibitory effects)[1] |
Note: Specific LC50/IC50 values for this compound against various helminths can vary between studies and resistant strains.
Experimental Protocols: Anthelmintic Assays
This assay assesses the ability of this compound to inhibit the motility of adult parasitic worms, a key indicator of anthelmintic activity.
Materials:
-
Adult parasitic worms (e.g., Haemonchus contortus)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Culture medium (e.g., RPMI-1640)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Levamisole)
-
Negative control (vehicle solvent)
-
Petri dishes or multi-well plates
-
Incubator (37°C)
-
Microscope
Protocol:
-
Worm Preparation: Collect adult worms from a suitable host and wash them thoroughly with PBS to remove any debris.
-
Assay Setup: Place a defined number of worms (e.g., 5-10) into each well of a multi-well plate or a small Petri dish containing culture medium.
-
Drug Application: Add serial dilutions of this compound to the wells. Include positive and negative controls.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 24, 48, and 72 hours).
-
Motility Scoring: At each time point, observe the motility of the worms under a microscope. Score the motility on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = continuous, slow movement, 3 = vigorous movement).
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration compared to the negative control. Determine the Lethal Concentration 50 (LC50), the concentration at which 50% of the worms are dead or immobile.
This assay evaluates the ovicidal activity of this compound by determining its ability to inhibit the hatching of parasite eggs.
Materials:
-
Parasite eggs (e.g., Haemonchus contortus)
-
Saturated salt solution (for egg isolation)
-
This compound stock solution
-
Positive control (e.g., Albendazole)
-
Negative control (vehicle solvent)
-
96-well microtiter plates
-
Incubator (27-37°C, depending on the parasite)
-
Microscope
Protocol:
-
Egg Isolation: Isolate parasite eggs from fecal samples using a flotation method with a saturated salt solution.
-
Egg Suspension: Prepare a standardized suspension of eggs in water or a suitable buffer.
-
Assay Setup: Dispense a known number of eggs (e.g., 100-150) into each well of a 96-well plate.
-
Drug Application: Add serial dilutions of this compound to the wells. Include positive and negative controls.
-
Incubation: Incubate the plates at the optimal temperature for egg hatching for 48-72 hours.[2][3]
-
Hatch Inhibition Assessment: After incubation, add a drop of Lugol's iodine to each well to stop further hatching. Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration. Determine the Inhibitory Concentration 50 (IC50), the concentration that inhibits 50% of egg hatching.
Workflow for Anthelmintic Assays
Caption: Workflow for in vitro anthelmintic activity testing of this compound.
II. Anti-Cancer Activity of this compound
Recent research has demonstrated the potential of Milbemycin oxime as an anti-cancer agent, primarily through the induction of apoptosis in cancer cells. The following protocols are designed to assess the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.
Data Summary: Anti-Cancer Activity
| Cell Line (Cancer Type) | Assay Type | Key Parameter | Reported Value (Milbemycin Oxime) | Reference |
| AsPC-1 (Pancreatic) | SRB Assay | IC50 (48h) | ~5 µM | [4] |
| BxPC-3 (Pancreatic) | SRB Assay | IC50 (48h) | ~10 µM | [4] |
| PANC-1 (Pancreatic) | SRB Assay | IC50 (48h) | ~15 µM | [4] |
| MiaPaCa-2 (Pancreatic) | SRB Assay | IC50 (48h) | ~12 µM | [4] |
| A549 (Lung) | CCK-8 Assay | IC50 | 21.96 ± 1.45 µM | |
| HCT116 (Colon) | CCK-8 Assay | IC50 | 19.42 ± 0.71 µM | |
| HepG2 (Liver) | CCK-8 Assay | IC50 | 18.61 ± 1.68 µM |
Experimental Protocols: Anti-Cancer Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl for MTT)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals form. Then, add the solubilization solution and incubate until the crystals dissolve.[5]
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[6][7]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations. Quantify the percentage of cells in each quadrant.
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated and control cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
-
Data Analysis: Densitometrically quantify the protein bands and normalize them to a loading control (e.g., β-actin). Compare the expression levels of apoptotic proteins between treated and control samples.
Signaling Pathway and Workflow for Anti-Cancer Assays
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for assessing the anti-cancer activity of this compound.
References
- 1. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary Phytochemical Composition and In Vitro Anthelmintic Activity of Aqueous and Ethanol Extracts of Olea africana against Mixed Gastrointestinal Worms in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming tumor immune microenvironment by milbemycin oxime results in pancreatic tumor growth suppression and enhanced anti-PD-1 efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Identification of Milbemycin A3 Oxime Metabolites using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime, a macrocyclic lactone, is a potent anthelmintic agent. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. This document provides detailed application notes and protocols for the identification of this compound metabolites using advanced mass spectrometry techniques. The primary metabolic pathway for this compound is hydroxylation, predominantly occurring in the liver. The principal metabolite identified is 13β-hydroxymilbemycin A3 5-oxime.
Analytical Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the identification and quantification of this compound and its metabolites due to its high sensitivity and selectivity. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition of metabolites.
Experimental Protocols
In Vitro Metabolism of this compound in Liver Microsomes
This protocol describes the incubation of this compound with liver microsomes to generate its metabolites for subsequent LC-MS analysis.
Materials:
-
This compound
-
Pooled liver microsomes (e.g., human, rat, dog)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:
-
Phosphate buffer (pH 7.4)
-
This compound (final concentration, e.g., 1 µM)
-
Liver microsomes (final concentration, e.g., 0.5 mg/mL)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (400 µL).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
-
Sample Preparation for LC-MS Analysis:
-
Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol outlines the conditions for the separation and detection of this compound and its hydroxylated metabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 2.7 µm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over the run to elute the parent compound and its more polar metabolite.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan and product ion scan for qualitative analysis.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.
-
Collision Energy (CE): Optimize for the specific precursor-to-product ion transitions.
Data Presentation
The following tables summarize the key quantitative data for this compound and its primary metabolite.
Table 1: Mass Spectrometry Parameters for this compound and its Hydroxylated Metabolite.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 542.3 | 153.1 | 22 |
| 13β-hydroxy this compound | 558.3 | To be determined empirically | To be optimized |
Note: The m/z of the hydroxylated metabolite is calculated based on the addition of one oxygen atom (+16 Da) to the parent compound. The product ion and collision energy for the metabolite need to be determined experimentally.
Table 2: Chromatographic Parameters.
| Compound | Retention Time (min) |
| This compound | ~8.1[1] |
| 13β-hydroxy this compound | Expected to be earlier than the parent compound |
Note: The retention time of the hydroxylated metabolite is expected to be shorter than the parent compound due to its increased polarity. The exact retention time will depend on the specific chromatographic conditions used.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed metabolic pathway of this compound.
Caption: Experimental workflow for the identification of this compound metabolites.
Caption: Proposed metabolic pathway of this compound.
References
Application Note: Quantitative Analysis of Milbemycin A3 Oxime in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a macrocyclic lactone with potent anthelmintic, insecticidal, and acaricidal properties. It is a major component of the veterinary drug milbemycin oxime, which is widely used to control parasites in animals.[1] Understanding the distribution and concentration of this compound in various tissues is crucial for pharmacokinetic studies, residue analysis, and ensuring drug efficacy and safety. This application note provides detailed protocols for the quantitative analysis of this compound in different tissue matrices (liver, fat, and muscle) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound is a lipophilic compound with poor water solubility, necessitating efficient extraction methods for its isolation from complex biological matrices.[1] The protocols outlined below are designed to provide high recovery and sensitivity for the accurate quantification of this analyte.
Physicochemical Properties of Milbemycin A3
A summary of the key physicochemical properties of Milbemycin A3 is presented in Table 1. This information is vital for the development and optimization of analytical methods.
Table 1: Physicochemical Properties of Milbemycin A3
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₄O₇ | [2] |
| Molecular Weight | 528.7 g/mol | [2] |
| Solubility | Methanol: 64.8 g/LEthanol: 41.9 g/LAcetone: 66.1 g/Ln-Hexane: 1.4 g/LEthyl Acetate: 69.5 g/LWater: 0.88 mg/L (20 °C) | [2] |
| LogP (Octanol-Water Partition Coefficient) | 3.1 | [2] |
Experimental Protocols
Tissue Sample Preparation: Extraction of this compound
Due to the lipophilic nature of this compound, its extraction from fatty tissues requires robust methods to ensure high recovery and minimize matrix effects. Two effective methods are presented here: a Solvent Extraction with low-temperature cleanup and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
This method is particularly effective for fatty tissues like liver and adipose tissue.
Materials:
-
Tissue homogenizer
-
Centrifuge
-
Acetonitrile (B52724) (ACN)
-
Dichloromethane
-
n-Hexane
-
Sodium sulfate (B86663) (anhydrous)
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Weigh 1-2 g of the tissue sample (liver, fat, or muscle) into a centrifuge tube.
-
Add 10 mL of acetonitrile and homogenize for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Re-extract the tissue pellet with another 10 mL of acetonitrile, vortex, and centrifuge again.
-
Combine the supernatants.
-
Add 5 mL of n-hexane to the combined supernatant, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes to remove lipids.
-
Place the tube in a freezer at -20°C for 30 minutes to precipitate remaining lipids.
-
Carefully transfer the acetonitrile layer (bottom layer) to a new tube, avoiding the frozen lipid layer.
-
Add 5 g of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
Diagram: Solvent Extraction Workflow
Caption: Workflow for solvent extraction and cleanup.
The QuEChERS method, originally developed for pesticide analysis, is highly effective for extracting a wide range of analytes, including veterinary drugs from animal tissues.
Materials:
-
Tissue homogenizer
-
Centrifuge
-
Acetonitrile (ACN) containing 1% acetic acid
-
QuEChERS salt packet (e.g., magnesium sulfate, sodium acetate)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Vortex mixer
Protocol:
-
Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the cleaned extract for analysis.
-
Evaporate to dryness and reconstitute as needed.
Diagram: QuEChERS Workflow
Caption: QuEChERS extraction and cleanup workflow.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 60% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 542.3 -> Product ions (Q3) m/z 153.1, 386.2
-
Internal Standard (e.g., Moxidectin): Precursor ion (Q1) m/z 640.4 -> Product ion (Q3) m/z 498.3
-
-
Collision Energy (CE) and other MS parameters should be optimized for the specific instrument used.
Table 2: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | ESI+ |
| Monitored Transitions | This compound: 542.3 -> 153.1 (quantifier), 542.3 -> 386.2 (qualifier) |
| Internal Standard | Moxidectin: 640.4 -> 498.3 |
GC-MS Analysis
For GC-MS analysis, derivatization of this compound is typically required to improve its volatility and thermal stability.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS)
Derivatization Protocol:
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: Specific m/z values for the derivatized this compound need to be determined by analyzing a derivatized standard.
Table 3: GC-MS Method Parameters (Example)
| Parameter | Setting |
| Derivatization | MSTFA and Pyridine |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Inlet Temperature | 280°C |
| Oven Program | 150°C (1 min) -> 280°C (10°C/min) -> hold 5 min |
| MS System | |
| Ionization Mode | EI (70 eV) |
| Scan Mode | SIM (ions to be determined) |
Data Presentation and Quantitative Analysis
Quantitative analysis should be performed using a calibration curve prepared by fortifying blank tissue homogenate with known concentrations of this compound standard. An internal standard should be used to correct for extraction losses and matrix effects.
Table 4: Example Validation Data for this compound in Spiked Liver Tissue (LC-MS/MS)
| Parameter | Result |
| Linearity (ng/g) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) (ng/g) | 0.5 |
| Limit of Quantification (LOQ) (ng/g) | 1.0 |
| Recovery (%) | 85 - 105% |
| Precision (RSD %) | < 15% |
Note: This is example data. Actual performance may vary and must be determined through method validation.
Signaling Pathways and Logical Relationships
The mechanism of action of milbemycins involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to hyperpolarization of neuronal and muscle cells, paralysis, and death of the parasite. This is a key signaling pathway to consider in the context of its biological effects.
Diagram: this compound Mechanism of Action
Caption: Simplified signaling pathway of this compound.
Conclusion
The protocols described in this application note provide a robust framework for the quantitative analysis of this compound in various tissue samples. The choice of extraction method and analytical technique (LC-MS/MS or GC-MS) will depend on the specific requirements of the study, including the required sensitivity and the available instrumentation. It is essential to perform a thorough method validation for the specific tissue matrix of interest to ensure the accuracy and reliability of the results.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Milbemycin A3 Oxime
Welcome to the technical support center for Milbemycin A3 oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of dissolving this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the inherent aqueous solubility of this compound?
A1: this compound is a lipophilic compound and is poorly soluble in water.[1][2] Its limited water solubility presents a significant challenge for in vitro and in vivo studies that require aqueous-based delivery systems.[1][3] For instance, its solubility in a 1:2 solution of ethanol (B145695):PBS (pH 7.2) is approximately 0.3 mg/ml.[4]
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. It is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2][4][5] This property is often utilized as a first step in preparing aqueous dilutions.[4]
Q3: I'm observing precipitation when I dilute my organic stock solution of this compound into an aqueous buffer. What can I do?
A3: This is a common issue due to the poor aqueous solubility of the compound. To troubleshoot this, consider the following:
-
Initial Dissolution in an Organic Solvent: Always dissolve the this compound in a suitable organic solvent like ethanol or DMSO first before introducing it to an aqueous buffer.[4]
-
Slow Dilution: Add the organic stock solution to the aqueous buffer drop-wise while stirring continuously to facilitate mixing and prevent immediate precipitation.[1]
-
Use of Co-solvents: Incorporating a water-miscible co-solvent in your final aqueous solution can help maintain solubility.[6][7]
-
pH Adjustment: The solubility of some weakly basic or acidic compounds can be influenced by the pH of the aqueous solution.[8][9] While specific data for this compound's pH-dependent solubility is not extensively detailed, this is a general principle to consider.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in my aqueous buffer. | Direct addition to an aqueous medium without a solubilizing agent. This compound has very low water solubility.[1][2] | First, dissolve the compound in an organic solvent such as ethanol or DMSO to create a stock solution. Then, dilute this stock solution into your aqueous buffer.[4] |
| Precipitate forms immediately upon adding the organic stock to the aqueous buffer. | Rapid change in solvent polarity and insufficient mixing. | Add the organic stock solution drop-by-drop into the aqueous buffer while vigorously stirring. This gradual addition can help prevent aggregation and precipitation.[1] |
| The final aqueous solution is cloudy or shows particle formation over time. | The concentration of this compound exceeds its solubility limit in the final aqueous formulation. The formulation may be thermodynamically unstable. | Consider advanced formulation strategies such as using co-solvents, surfactants, or creating a nanoemulsion, nanosuspension, or cyclodextrin (B1172386) complex to enhance and stabilize the solubility.[1][10][11] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the test medium. | Ensure complete dissolution and stability of your formulation before each experiment. Visually inspect for any precipitation. Consider preparing fresh solutions for each experiment.[12] |
Advanced Solubilization Strategies
For applications requiring higher concentrations or improved stability in aqueous media, several advanced formulation strategies can be employed.
Co-solvents and Surfactants
The use of co-solvents and surfactants can significantly enhance the solubility of poorly water-soluble drugs.[6][9] A common approach involves creating a multi-component solvent system.
Quantitative Data: Solubility in Different Excipients
| Excipient | Type | Solubility (mg/mL, Mean ± SD) |
| Anhydrous ethanol | Co-surfactant | 135.23 ± 3.15 |
| Tween-80 | Surfactant | 121.47 ± 2.89 |
| Ethyl butyrate (B1204436) | Oil Phase | 105.68 ± 2.54 |
| Isopropyl myristate (IPM) | Oil Phase | 78.45 ± 1.98 |
| Soybean oil | Oil Phase | 45.32 ± 1.21 |
| Ethyl oleate | Oil Phase | 89.76 ± 2.13 |
| Clove oil | Oil Phase | 65.19 ± 1.76 |
| Polyethylene glycol-400 | Co-surfactant | 98.54 ± 2.37 |
Data sourced from a study on this compound nanoemulsions.[1][13]
Experimental Protocol: Preparation of a Co-solvent-based Formulation
A general protocol for preparing a co-solvent-based formulation for in vivo studies is as follows:
-
Dissolve the required amount of this compound in DMSO.[14]
-
Sequentially add PEG300 and mix thoroughly.[14]
-
Add Tween-80 and ensure the solution is homogeneous.[14]
-
Finally, add saline or PBS to reach the desired final volume and concentration.[14]
-
Sonication can be used to aid dissolution.[14]
Note: The final concentration of DMSO should be kept low, especially for in vivo studies, to minimize toxicity.[12][14]
Nanoemulsions
Nanoemulsions are oil-in-water (O/W) dispersions with droplet sizes typically in the range of 20-200 nm. They can significantly enhance the solubility and bioavailability of lipophilic drugs like this compound.[1]
Experimental Protocol: Preparation of this compound Nanoemulsion by Phase Inversion Composition (PIC) Method
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components. A study found ethyl butyrate (oil), Tween-80 (surfactant), and anhydrous ethanol (co-surfactant) to be effective.[1][15]
-
Preparation of the Oil Phase: Mix the selected surfactant and co-surfactant (Smix) at a predetermined ratio (e.g., 2:1). Then, combine the Smix with the oil phase (e.g., at a 7:3 ratio).
-
Drug Dissolution: Add and dissolve this compound in the oil/Smix mixture.
-
Phase Inversion: Add distilled water drop-wise to the mixture with continuous stirring. The system will initially become viscous. As more water is added, a sudden decrease in viscosity will be observed, indicating the formation of the O/W nanoemulsion.[1]
-
Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential.[1]
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. This technique increases the surface area of the drug, leading to enhanced dissolution velocity and saturation solubility.[10][16]
Experimental Protocol: General Nanosuspension Preparation
-
Milling: The most common method is media milling, where the drug is dispersed in a liquid medium containing a stabilizer (surfactant or polymer) and milled with small, high-energy beads.
-
High-Pressure Homogenization: This method involves forcing a suspension of the drug through a narrow gap at high pressure, causing particle size reduction.[10]
-
Formulation Components: A typical nanosuspension formulation for this compound would consist of the drug, a wetting agent, a suspending agent, and a flocculating agent in purified water.[10]
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and stability.[11][17][18]
Experimental Protocol: Preparation of this compound-Cyclodextrin Complex
-
Selection of Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[11][18]
-
Complexation Method (Grinding):
-
Complexation Method (Solvent Evaporation):
-
Dissolve both the drug and the cyclodextrin in a suitable solvent or mixture of solvents.
-
Remove the solvent(s) through evaporation, filtration, or drying to obtain the solid inclusion complex.[11]
-
Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: Logical relationships of solubility enhancement strategies.
References
- 1. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. ijrar.org [ijrar.org]
- 7. ijbpas.com [ijbpas.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijpsm.com [ijpsm.com]
- 10. CN104208022A - Milbemycin oxime nano suspension for treating dog parasitic diseases and preparation method thereof - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Milbemycin oxime | Antibiotic | Parasite | TargetMol [targetmol.com]
- 15. mdpi.com [mdpi.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC for Milbemycin A3 Oxime Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for improved peak resolution of Milbemycin A3 oxime.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Resolution
Question: My this compound peak is co-eluting with an impurity or another Milbemycin analogue. How can I improve the separation?
Answer: Poor resolution between peaks is a common issue that can often be resolved by systematically adjusting several HPLC parameters. The goal is to increase the distance between the two peak centers while keeping the peaks narrow.
Potential Causes and Solutions:
-
Incorrect Mobile Phase Composition: The ratio of aqueous to organic solvent in your mobile phase is a critical factor influencing selectivity.[1] Small adjustments can lead to significant changes in resolution.[2]
-
Solution: Systematically vary the organic modifier (e.g., acetonitrile (B52724) or methanol) percentage. Create a gradient or isocratic method with slightly different solvent strengths to see how it affects the separation factor (α).
-
-
Suboptimal Flow Rate: While a faster flow rate shortens analysis time, it can decrease resolution.[1] Conversely, a lower flow rate generally improves peak separation.[1][2]
-
Solution: Try decreasing the flow rate. For standard HPLC columns (4.6 mm ID), an optimal flow rate is often around 1.0 mL/min, but for challenging separations, reducing it to 0.5 mL/min may be beneficial.[2]
-
-
Inadequate Column Efficiency: The column's ability to produce narrow peaks (efficiency, N) directly impacts resolution.[2]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and viscosity, leading to poor resolution.[3][4]
Issue 2: Peak Tailing
Question: The peak for this compound is asymmetrical with a pronounced tail. What is causing this and how can I fix it?
Answer: Peak tailing is characterized by an asymmetric peak with a stretched trailing edge.[5] This issue can compromise accurate integration and quantification.[5]
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[5]
-
Solution: Use a modern, high-purity, end-capped C18 column. Alternatively, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help, but this may not be suitable for LC-MS applications.
-
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.[5]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer can help stabilize the pH and improve peak symmetry.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.[1][3]
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can cause peak dispersion and tailing.[5]
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[5]
-
Issue 3: Broad Peaks
Question: My this compound peak is much wider than expected, which is affecting sensitivity and resolution. What should I do?
Answer: Broad peaks reduce the height and can cause them to merge with adjacent peaks, making quantification difficult.[3]
Potential Causes and Solutions:
-
Low Column Efficiency: This can be due to column degradation or an inappropriate column choice.
-
Solution: Replace the column with a new one of the same type or switch to a higher-efficiency column with smaller particles.[1]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak broadening.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.
-
-
High Flow Rate: A flow rate that is too high for the column dimensions and particle size can lead to peak broadening.[1]
-
Solution: Optimize the flow rate. A lower flow rate often results in narrower peaks.[1]
-
-
Contamination: Contaminants on the column inlet frit or at the head of the column can disrupt the sample band, leading to broadening.
-
Solution: Use a guard column and ensure proper sample filtration to protect the analytical column.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for this compound analysis?
A C18 reversed-phase column is the most common and effective choice for analyzing Milbemycin oxime and its related compounds.[6][7][8] For higher resolution and efficiency, consider columns with smaller particle sizes (e.g., 2.7 µm or 1.8 µm).[2][7] Columns with high-purity silica (B1680970) and effective end-capping are recommended to minimize peak tailing.[5]
Q2: What is a typical mobile phase for this compound separation?
A common mobile phase involves a mixture of an aqueous component (often with a pH modifier like phosphoric acid or a buffer like ammonium (B1175870) acetate) and an organic modifier.[6][9][10] Combinations of acetonitrile and methanol (B129727) are also used.[6]
-
Isocratic Elution: A fixed mobile phase composition, such as 30% 0.05% phosphoric acid and 70% methanol/acetonitrile mixture, has been successfully used.[6]
-
Gradient Elution: For complex samples with multiple related substances, a gradient elution is often necessary to achieve adequate separation of all components.[7]
Q3: How does temperature affect the separation of this compound?
Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[2] It can also alter selectivity. Several validated methods for Milbemycin oxime utilize an elevated temperature, such as 50°C, to achieve optimal separation.[6][7] However, excessively high temperatures can risk degrading the analyte.[2]
Q4: Should I use isocratic or gradient elution?
The choice depends on the complexity of your sample.
-
Isocratic elution is simpler and works well for routine assays of the main compound when impurities are well-separated.[2]
-
Gradient elution is superior for separating complex mixtures containing multiple related substances or impurities, as it allows for the separation of compounds with a wide range of polarities in a single run.[2][7]
Q5: What detection wavelength is optimal for this compound?
Based on validated methods, UV detection wavelengths between 240 nm and 253 nm are commonly used for the analysis of Milbemycin oxime.[6][7][11] A wavelength of 244 nm has also been reported as effective.[6]
Data Presentation
Table 1: Comparison of Validated HPLC Methods for Milbemycin Oxime Analysis
| Parameter | Method 1[6] | Method 2[7] | Method 3[9] |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Column | Supelco Ascentis Express C18 (100 x 3.0 mm, 2.7 µm) | HALO® C18 (100 x 4.6 mm, 2.7 µm) | Not Specified |
| Mobile Phase A | 0.05% Phosphoric Acid in Water | Water/Acetonitrile/Perchloric Acid (70:30:0.06) | 0.5 mmol/L Ammonium Acetate |
| Mobile Phase B | Methanol/Acetonitrile (6:4 v/v) | Isopropanol/Methanol/1,4-Dioxane/Perchloric Acid (50:45:5:0.06) | Acetonitrile |
| Composition | 30% A / 70% B | Gradient | 14% A / 86% B |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 1.0 mL/min |
| Temperature | 50°C | 50°C | 25°C |
| Detection | 244 nm | 240 nm | 249 nm |
Table 2: Effect of Key HPLC Parameters on Peak Resolution
| Parameter | Adjustment | Effect on Resolution | Potential Trade-off |
| Flow Rate | Decrease | Increase [1][2] | Longer analysis time |
| Increase | Decrease [1] | Shorter analysis time | |
| Column Temp. | Increase | Increase (often)[1][2] | Can alter selectivity, risk of analyte degradation |
| Decrease | Decrease (often)[1] | Longer retention times, higher backpressure | |
| Particle Size | Decrease | Increase [1][2] | Higher backpressure, requires UHPLC system |
| Increase | Decrease | Lower backpressure | |
| Column Length | Increase | Increase [1] | Longer analysis time, higher backpressure |
| Decrease | Decrease | Shorter analysis time |
Experimental Protocols
Protocol: General HPLC Method for this compound
This protocol is a representative example based on published methods.[6][7] Optimization will be required for specific samples and instruments.
1. Sample Preparation: a. Accurately weigh a suitable amount of the Milbemycin oxime sample. b. Dissolve the sample in a diluent, typically the mobile phase or a mixture of acetonitrile and water.[12] c. Sonicate the solution for approximately 15-20 minutes to ensure complete dissolution.[11][12] d. Dilute to the final target concentration (e.g., 40 µg/mL).[11][12] e. Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[9]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size).[7]
-
Mobile Phase:
-
Phase A: 0.05% Phosphoric Acid in HPLC-grade water.
-
Phase B: Acetonitrile/Methanol (50:50 v/v).
-
-
Elution: Start with an isocratic elution of 70% B. If resolution is poor, develop a gradient method.
-
Injection Volume: 5-10 µL.[7]
-
Detection Wavelength: 244 nm.[6]
-
Run Time: Sufficiently long to allow for the elution of all components, typically 10-15 minutes for an isocratic run.
3. System Suitability: a. Before running samples, perform at least five replicate injections of a standard solution. b. Check for consistency in retention time, peak area, and tailing factor. The relative standard deviation (%RSD) for peak area should typically be less than 2.0%.[11]
Mandatory Visualization
Caption: Workflow for troubleshooting poor HPLC peak resolution.
Caption: Key HPLC parameters and their impact on results.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. mastelf.com [mastelf.com]
- 3. uhplcs.com [uhplcs.com]
- 4. youtube.com [youtube.com]
- 5. chromtech.com [chromtech.com]
- 6. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 7. Development of a Reversed-Phase HPLC Method by Applying a Scientific Approach and Strategies to Achieve Challenging Separation of Impurity Peaks in Typical Commercial Bulk Batches of Milbemycin Oxime Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. jetir.org [jetir.org]
- 12. ijirt.org [ijirt.org]
How to address Milbemycin A3 oxime instability under certain pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Milbemycin A3 oxime under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows degradation after storage in an aqueous buffer. What is the likely cause?
A1: this compound, a macrocyclic lactone, is known to be susceptible to degradation in aqueous solutions, particularly under acidic and alkaline pH conditions.[1][2][3] The instability is primarily due to the hydrolysis of the lactone ring and other pH-dependent reactions. For optimal stability in aqueous solutions for short-term storage, it is recommended to use a buffer system close to neutral pH and store at low temperatures. However, for long-term storage, it is best to keep this compound as a crystalline solid at -20°C.
Q2: At which pH values is this compound most unstable?
A2: Significant degradation of this compound has been observed under both acidic (low pH) and alkaline (high pH) conditions.[1][3] Forced degradation studies, as per ICH guidelines, have demonstrated that the molecule undergoes hydrolysis and other transformations when exposed to acidic and basic environments.
Q3: What are the primary degradation products of this compound under acidic and alkaline conditions?
A3: Under acidic conditions, the degradation of this compound can involve the epimerization and hydrolysis of the macrocyclic lactone. In alkaline conditions, hydrolysis of the lactone ring is a major degradation pathway, leading to the formation of the corresponding carboxylic acid derivative. A comprehensive forced degradation study has identified up to twelve major degradation products under various stress conditions, including acid and base stress.[2][3]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your experimental solutions as close to neutral (pH 7) as possible.
-
Temperature: Perform experiments at controlled, and preferably low, temperatures.
-
Solvent Choice: For stock solutions, use organic solvents like ethanol, DMSO, or dimethylformamide (DMF), in which this compound is more soluble and stable. Aqueous solutions should be prepared fresh and used promptly.
-
Formulation: For in-vivo or other applications requiring aqueous formulations, consider using stabilizing excipients or specialized formulations like nanoemulsions, which can enhance stability.
Q5: Are there analytical methods to detect and quantify the degradation of this compound?
A5: Yes, stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed to separate and quantify this compound from its degradation products.[1] These methods are crucial for monitoring the stability of the compound in different formulations and under various stress conditions.
Troubleshooting Guide
Issue: Unexpectedly low activity or inconsistent results in biological assays.
Possible Cause: Degradation of this compound in the assay buffer.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze your stock solution using a validated stability-indicating HPLC method to confirm the concentration and purity of this compound.
-
-
Assess Buffer pH:
-
Measure the pH of your assay buffer. If it is acidic or alkaline, consider adjusting it to a neutral pH if compatible with your experimental system.
-
-
Time-Course Stability Study:
-
Incubate this compound in your assay buffer at the experimental temperature and measure its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC. This will help determine the rate of degradation under your specific experimental conditions.
-
-
Fresh Preparations:
-
Prepare fresh dilutions of this compound in the assay buffer immediately before each experiment.
-
Quantitative Data on pH-Dependent Stability
The following tables summarize the expected stability of this compound at different pH values based on qualitative findings from forced degradation studies. Please note that the percentage degradation values are illustrative and intended to demonstrate the trend of instability. For precise quantification, it is essential to perform stability studies under your specific experimental conditions.
Table 1: Illustrative Degradation of this compound in Aqueous Buffers at 25°C
| pH | Buffer System | Incubation Time (hours) | Estimated Percent Degradation |
| 2.0 | 0.1 M HCl | 24 | > 30% |
| 4.0 | Acetate Buffer | 24 | 10-20% |
| 7.0 | Phosphate (B84403) Buffer | 24 | < 5% |
| 9.0 | Borate Buffer | 24 | 15-25% |
| 12.0 | 0.1 M NaOH | 24 | > 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various pH conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Phosphate buffer, pH 7.0
-
HPLC grade acetonitrile (B52724) and water
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Prepare test solutions by diluting the stock solution in 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and phosphate buffer (neutral) to a final concentration of approximately 100 µg/mL.
-
Incubate the test solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and alkaline samples before HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of degradation products.
Signaling Pathways and Degradation Mechanisms
This compound Mechanism of Action
This compound exerts its antiparasitic effect by potentiating glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.
References
- 1. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 2. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Milbemycin A3 Oxime Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Milbemycin A3 oxime.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
A1: this compound is a semi-synthetic macrocyclic lactone.[1] It is a component of the broader veterinary drug, milbemycin oxime, which is used as a broad-spectrum antiparasitic for controlling worms, insects, and mites in animals.[2][3] this compound is derived from the fermentation product milbemycin A3 through oxidation and subsequent oximation.[1] Its mechanism of action involves opening glutamate-sensitive chloride channels in the neurons of invertebrates, which leads to paralysis and death of the parasite.[1][3]
Q2: What is the general synthetic route for this compound?
A2: The synthesis of this compound from Milbemycin A3 typically involves a two-step process:
-
Oxidation: The hydroxyl group at the C5 position of Milbemycin A3 is oxidized to a ketone group, forming the intermediate Milbemycin A3 ketone.[4][5]
-
Oximation: The newly formed ketone group is then reacted with an oximation agent, such as hydroxylamine (B1172632) hydrochloride, to form the final this compound product.[4]
Q3: What are the common challenges in the synthesis of this compound?
A3: Researchers may encounter several challenges, including:
-
Side Reactions: The use of harsh oxidizing agents can lead to unwanted side reactions and the formation of impurities.[4]
-
Low Yield: Inefficient reaction conditions or purification methods can result in a low overall yield of the final product.[4]
-
Impurity Profile: The final product can be contaminated with starting materials, reaction intermediates, and byproducts, necessitating robust purification strategies.[6]
-
Crystallization Difficulties: Obtaining a crystalline form of this compound with high purity can be challenging and may require specific solvent systems and conditions.[7]
Troubleshooting Guides
Synthesis Phase: Oxidation and Oximation
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low yield of Milbemycin A3 ketone (Intermediate) | Incomplete oxidation reaction. Degradation of the starting material or product. | - Optimize the molar ratio of the oxidizing agent to Milbemycin A3.[4] - Control the reaction temperature within the optimal range (e.g., -5 to 15°C for hypochlorite (B82951) oxidation).[4] - Use a milder oxidizing agent to minimize side reactions.[8] - Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. |
| Presence of multiple spots on TLC/HPLC after oxidation | Formation of side products due to over-oxidation or non-specific reactions. | - Employ a more selective catalyst system, such as piperidine (B6355638) nitrogen oxygen free radicals with a catalyst promoter.[4] - Adjust the pH of the reaction mixture to the optimal range (e.g., 8.5-11.5 for hypochlorite oxidation).[4] - Quench the reaction promptly once the starting material is consumed to prevent further oxidation.[4] |
| Low yield of this compound in the oximation step | Incomplete oximation reaction. Unfavorable reaction equilibrium. | - Increase the molar excess of the oximation agent (e.g., hydroxylamine hydrochloride).[8] - Optimize the reaction temperature (e.g., 25-35°C) and time (e.g., 10-16 hours).[4] - Use a suitable solvent system, such as a mixture of methanol (B129727) and 1,4-dioxane.[4] |
| Formation of isomeric impurities | Non-stereoselective oximation or isomerization during workup. | - Control the pH during the oximation reaction and subsequent workup steps. - Use purification methods with high resolving power, such as preparative HPLC.[6] |
Purification Phase: Crystallization and Chromatography
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Difficulty in inducing crystallization | The compound is too soluble in the chosen solvent. Presence of impurities inhibiting crystal formation. | - Use a mixed solvent system, such as trichloromethane and n-heptane, or ethanol (B145695) and water.[9] - Employ an anti-solvent addition method, where a solution of the product is added to a solvent in which it is poorly soluble.[7] - Control the cooling rate and temperature during crystallization.[7] - Use seed crystals to induce crystallization.[7] |
| Oily product obtained instead of solid crystals | High concentration of impurities. Inappropriate solvent system. | - Perform a preliminary purification step, such as column chromatography, before crystallization.[10] - Screen a variety of solvent and anti-solvent combinations. |
| Low purity of the final product after crystallization | Co-crystallization of impurities. Inefficient removal of mother liquor. | - Perform recrystallization one or more times. - Wash the crystals thoroughly with a cold solvent in which the product has low solubility. - Combine crystallization with chromatographic purification for higher purity.[10] |
| Poor separation of this compound from related impurities by column chromatography | Inappropriate stationary or mobile phase. Overloading of the column. | - Use silica (B1680970) gel or resin chromatography.[10] - Optimize the eluent system. For silica gel, a gradient of chloroform-tetrahydrofuran has been reported.[2] - Ensure the sample load is appropriate for the column size. |
Experimental Protocols
I. Synthesis of Milbemycin A3 Ketone (Oxidation)
This protocol is based on methods described in patent literature.[4]
Materials:
-
Milbemycin A3
-
Piperidine nitrogen oxygen free radical catalyst (e.g., TEMPO)
-
Halide catalyst promoter (e.g., KBr)
-
Oxidizer (e.g., Sodium hypochlorite solution)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Milbemycin A3, the catalyst, and the catalyst promoter in dichloromethane in a reaction vessel.
-
Cool the reaction mixture to a temperature between -5°C and 15°C.
-
Prepare the oxidizer solution by dissolving sodium hypochlorite in a saturated sodium bicarbonate solution, adjusting the pH to between 8.5 and 11.5.
-
Add the oxidizer solution dropwise to the reaction mixture in several batches over a period of 0.5 to 4 hours, while maintaining the temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a sodium thiosulfate solution.
-
Perform a liquid-liquid extraction with dichloromethane.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Milbemycin A3 ketone.
II. Synthesis of this compound (Oximation)
This protocol is adapted from published synthesis methods.[4]
Materials:
-
Milbemycin A3 ketone
-
Methanol
-
1,4-Dioxane
-
Hydroxylamine hydrochloride
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude Milbemycin A3 ketone in a mixture of methanol and 1,4-dioxane.
-
Add hydroxylamine hydrochloride to the solution. The mass ratio of hydroxylamine hydrochloride to the initial Milbemycins is typically between 1:1 and 1.5:1.
-
Stir the reaction mixture at a temperature of 25-35°C for 10-16 hours.
-
Monitor the reaction for completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude this compound.
III. Purification of this compound by Crystallization
This protocol is based on described purification techniques.[7][9]
Materials:
-
Crude this compound
-
Ethanol
-
n-Heptane or Water (as anti-solvent)
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as ethanol, with gentle heating if necessary.
-
Slowly add the solution to an anti-solvent, such as water or n-heptane, while stirring.
-
Control the temperature of the mixture to facilitate crystallization (e.g., 40-45°C).
-
Allow the mixture to stand for a period to allow for complete crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum at a controlled temperature (e.g., 50-80°C) for 24-60 hours.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Step | Parameter | Reported Value/Range | Reference |
| Oxidation | Oxidizing Agent | Sodium hypochlorite | [4] |
| Catalyst | Piperidine nitrogen oxygen free radical | [4] | |
| Solvent | Dichloromethane | [4] | |
| Temperature | -5 to 15 °C | [4] | |
| Reaction Time | 0.5 - 4 hours | [4] | |
| Oximation | Oximation Agent | Hydroxylamine hydrochloride | [4] |
| Solvent | Methanol and 1,4-Dioxane | [4] | |
| Temperature | 25 - 35 °C | [4] | |
| Reaction Time | 10 - 16 hours | [4] | |
| Overall Yield | Up to 90.6% (crude) | [4] |
Visualizations
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. toku-e.com [toku-e.com]
- 4. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 5. milbemycin oxime solution: Topics by Science.gov [science.gov]
- 6. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2018006792A1 - Crystal form a of this compound and preparation method thereof - Google Patents [patents.google.com]
- 8. CN103896961A - Milbemycin oxime compound and preparation method thereof - Google Patents [patents.google.com]
- 9. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 10. CN105440049A - A method of preparing high-purity milbemycin oxime - Google Patents [patents.google.com]
Technical Support Center: Milbemycin A3 Oxime Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometry analysis of Milbemycin A3 oxime.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common sources of high background noise in our this compound LC-MS analysis?
High background noise in the low mass range is a frequent challenge in LC-MS analysis and can obscure the signal of your target analyte. The primary sources of this noise can be broadly categorized as follows:
-
Solvent and Mobile Phase Contamination: The use of anything other than LC-MS grade solvents and additives is a principal cause of background noise.[1] Impurities in solvents can introduce a constant stream of interfering ions.
-
System Contamination: Residues from previous analyses, cleaning agents, or plasticizers from containers can leach into the system and contribute to a high baseline.[2][3]
-
Sample Matrix Effects: Complex biological matrices can introduce a multitude of endogenous compounds that co-elute with this compound and interfere with its ionization.[3][4]
-
Instrumental Factors: A dirty ion source, incorrect instrument settings (e.g., cone gas flow, cone voltage), or leaks in the LC system can all lead to increased background noise.[3][5]
Q2: We are observing persistent, non-specific background noise across our entire chromatogram. How can we identify the source and resolve this?
A consistent, high baseline across the gradient often points to a contaminated mobile phase or a dirty LC-MS system.[1] Here is a systematic approach to troubleshoot this issue:
-
Verify Solvent Quality: Ensure all solvents (water, acetonitrile (B52724), methanol) and additives (formic acid, acetic acid, ammonium (B1175870) acetate) are fresh and of the highest LC-MS grade.[6] Storing mobile phases for extended periods can also lead to contamination.[5]
-
Systematic Blank Injections: Run a series of blank injections to isolate the source of contamination. Start with just the mobile phase, then introduce the column, and finally a blank matrix sample. This will help pinpoint whether the contamination is from the solvent, LC system, or sample preparation.
-
LC System Flush: If the mobile phase is ruled out, a thorough system flush is recommended.[3] A typical procedure involves flushing all lines with a sequence of high-purity solvents.
-
Ion Source Cleaning: A contaminated ion source is a common culprit for increased background noise.[3] Follow the manufacturer's protocol to clean the ion source components.
Experimental Protocols
Protocol 1: Systematic Cleaning of an LC-MS System
This protocol is designed to systematically remove contaminants from the LC-MS system.
Materials:
-
LC-MS Grade Water
-
LC-MS Grade Isopropanol (B130326)
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol (B129727)
-
Freshly prepared mobile phase (e.g., 0.1% formic acid in water and acetonitrile)
Procedure:
-
Disconnect the Column: Remove the analytical column from the system to prevent damage.
-
Flush with Isopropanol: Flush the entire LC system (pump, lines, injector) with 100% isopropanol for at least 30 minutes at a low flow rate (e.g., 0.2 mL/min).
-
Flush with Methanol: Replace the isopropanol with 100% methanol and flush for another 30 minutes.
-
Flush with Water: Flush the system with LC-MS grade water for 30 minutes.
-
Flush with Mobile Phase: Flush the system with your initial mobile phase composition until the baseline on the mass spectrometer is stable and low.
-
Perform Blank Injections: After re-installing the column and allowing the system to equilibrate, perform several blank injections of your mobile phase to confirm that the background noise has been reduced.[3]
Data Presentation
Table 1: Impact of Cone Gas Flow Rate on Signal-to-Noise (S/N) Ratio
Optimizing the cone gas flow rate can significantly reduce background noise and improve the signal-to-noise ratio for your analyte.
| Cone Gas Flow Rate (L/hr) | Background Noise (Arbitrary Units) | This compound Signal (Arbitrary Units) | Signal-to-Noise (S/N) Ratio |
| 150 | 5000 | 15000 | 3 |
| 250 | 3500 | 17500 | 5 |
| 350 | 2000 | 20000 | 10 |
| 450 | 2500 | 18000 | 7.2 |
This data is illustrative and will vary based on the specific instrument and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for high background noise.
Q3: We are seeing specific, recurring background peaks even in our blank runs. What could be causing this?
Recurring background peaks are often due to contaminants from plasticizers (e.g., phthalates from plastic labware) or carryover from previous injections.[3]
-
Switch to Glassware: Where possible, replace plastic containers, pipette tips, and vials with glass or polypropylene (B1209903) alternatives to minimize plasticizer contamination.[3]
-
Implement Rigorous Wash Cycles: Enhance the wash cycle for the autosampler needle and injection port between samples to prevent carryover.[3] This may involve using a stronger solvent in the wash solution.
Q4: How can we minimize matrix effects when analyzing this compound in complex samples like plasma?
Matrix effects, which can suppress or enhance the analyte signal, are a significant challenge in bioanalysis.[6]
-
Effective Sample Preparation: A robust sample preparation method is crucial. For macrocyclic lactones like Milbemycin, methods such as protein precipitation followed by solid-phase extraction (SPE) have proven effective in removing interfering matrix components.[7][8][9]
-
Chromatographic Separation: Optimize your LC method to ensure adequate separation of this compound from co-eluting matrix components.
-
Use of an Internal Standard: Employing a suitable internal standard can help to compensate for matrix effects and improve the accuracy and precision of quantification.[10]
Experimental Protocols
Protocol 2: Sample Preparation of this compound from Plasma
This protocol is a general guideline for extracting this compound from a plasma matrix.
Materials:
-
Plasma sample
-
Acetonitrile (ACN) with 1% formic acid
-
Internal Standard (if used)
-
Ostro® 96-well pass-through sample clean-up plate (or similar SPE cartridge)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of cold acetonitrile containing 1% formic acid (and internal standard, if applicable).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE plate or cartridge.[7]
-
Elution: Elute the analyte using an appropriate solvent, such as methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Data Presentation
Table 2: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation Only | 85 ± 5 | 30 ± 7 |
| Liquid-Liquid Extraction | 92 ± 4 | 15 ± 5 |
| Protein Precipitation + SPE | 95 ± 3 | <10 |
This data is illustrative and highlights the general trend of improved matrix removal with more rigorous sample cleanup.
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Milbemycin A3 Oxime
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of Milbemycin A3 oxime in various formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low drug loading in nanoemulsion. | Poor solubility of this compound in the selected oil phase. | Screen various oils to find one with the highest solubilizing capacity for this compound.[1][2] Consider using a co-surfactant to improve the drug's solubility in the oil phase. |
| Phase separation or creaming of nanoemulsion upon storage. | Insufficient surfactant concentration or inappropriate surfactant/co-surfactant ratio, leading to instability. Ostwald ripening, where larger droplets grow at the expense of smaller ones. | Optimize the surfactant and co-surfactant (Smix) ratio to ensure the formation of a stable interfacial film around the oil droplets.[1] Increase the viscosity of the aqueous phase by adding a thickening agent. Store the nanoemulsion at a controlled temperature to minimize kinetic instability. |
| Precipitation of this compound in aqueous suspension over time. | This compound is poorly soluble in water, and suspensions can be physically unstable, leading to particle growth (Ostwald ripening) and settling. | For compounded aqueous suspensions, ensure proper homogenization and consider the use of suspending agents and wetting agents to improve particle dispersion and prevent aggregation. Be aware that studies have shown significant deviation from labeled strength in compounded suspensions over time.[3] |
| Inconsistent drug content in solid dispersion formulations. | Incomplete miscibility of the drug and polymer. Phase separation during the solvent evaporation or melting process. | Ensure the selection of a polymer in which this compound has good solubility. Optimize the drug-to-polymer ratio. Employ rapid solvent removal techniques like spray drying to quickly solidify the dispersion and prevent phase separation. |
| Low encapsulation efficiency in cyclodextrin (B1172386) complexes. | The stoichiometry of the drug-cyclodextrin complex is not optimized. Inefficient complexation method. | Perform a phase solubility study to determine the optimal drug-to-cyclodextrin ratio.[4] Experiment with different preparation methods such as kneading, co-precipitation, or freeze-drying to improve complexation efficiency.[3][5] |
| Recrystallization of amorphous this compound in solid dispersions. | The amorphous form is thermodynamically unstable and tends to revert to a more stable crystalline form over time, especially in the presence of moisture and heat. | Select a polymer with a high glass transition temperature (Tg) to restrict molecular mobility. Store the solid dispersion in a low-humidity environment and at a controlled temperature. Incorporate a secondary stabilizing agent if necessary. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and bioavailability enhancement of this compound.
1. Why is the bioavailability of this compound generally low?
This compound is a lipophilic compound with poor aqueous solubility, which is a primary reason for its low and variable oral bioavailability.[1] For a drug to be well-absorbed from the gastrointestinal tract, it must first dissolve in the intestinal fluids. The low solubility of this compound limits its dissolution rate, thereby reducing the amount of drug available for absorption.
2. What are the most promising strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor solubility of this compound and enhance its bioavailability. These include:
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They can significantly increase the surface area for drug release and improve absorption.[1][6]
-
Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate and extent.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with improved aqueous solubility.[7]
3. How do nanoemulsions improve the bioavailability of this compound?
Nanoemulsions enhance the bioavailability of this compound through several mechanisms:
-
Increased Surface Area: The small droplet size of nanoemulsions provides a large surface area for drug release and absorption in the gastrointestinal tract.
-
Enhanced Solubilization: The oil phase of the nanoemulsion can solubilize the lipophilic this compound, keeping it in a dissolved state for absorption.
-
Improved Permeability: The surfactants used in nanoemulsions can modulate the permeability of the intestinal membrane, facilitating drug transport.
-
Lymphatic Transport: Lipid-based formulations like nanoemulsions can promote lymphatic transport of highly lipophilic drugs, bypassing first-pass metabolism in the liver.
4. What are the critical parameters to consider when developing a this compound nanoemulsion?
The key parameters for developing a stable and effective nanoemulsion include:
-
Oil Phase Selection: The oil must have high solubilizing capacity for this compound.
-
Surfactant and Co-surfactant (Smix) Selection: The choice of surfactants and their ratio is crucial for the formation and stability of the nanoemulsion.
-
Smix to Oil Ratio: This ratio influences the droplet size and stability of the formulation.
-
Droplet Size and Polydispersity Index (PDI): Smaller droplet sizes and a narrow PDI are generally desirable for better stability and absorption.
-
Zeta Potential: This parameter indicates the surface charge of the droplets and is a predictor of the formulation's physical stability.[1]
5. What are the potential stability issues with this compound formulations?
Formulations of this compound can face both physical and chemical stability challenges:
-
Physical Instability: This includes issues like creaming or phase separation in nanoemulsions, and recrystallization of the amorphous drug in solid dispersions.[8][9]
-
Chemical Instability: Milbemycin oxime may be susceptible to degradation under certain conditions, such as exposure to light or incompatible excipients. Compounded aqueous suspensions have been shown to have a significant decrease in concentration over a 28-day period.[3]
Data Presentation
Table 1: Solubility of Milbemycin Oxime in Various Excipients
| Excipient Type | Excipient | Solubility (mg/mL) |
| Oils | Ethyl Butyrate | 115.32 ± 3.14 |
| Ethyl Oleate | 98.45 ± 2.58 | |
| Soybean Oil | 45.21 ± 1.76 | |
| Surfactants | Tween-80 | 120.54 ± 4.21 |
| RH-40 | 85.67 ± 3.12 | |
| Tween-20 | 78.93 ± 2.89 | |
| Co-surfactants | Anhydrous Ethanol (B145695) | 150.23 ± 5.11 |
| Isopropanol | 110.87 ± 4.53 | |
| Polyethylene Glycol-400 | 95.43 ± 3.98 |
Data synthesized from literature.[1]
Table 2: Comparative Pharmacokinetic Parameters of Milbemycin Oxime Formulations in Dogs
| Formulation | Cmax (µg/mL) | Tmax (h) | Absolute Bioavailability (%) |
| Oral Tablet | 0.33 ± 0.07 | 2.47 ± 1.90 | 51.44 ± 21.76 |
| Nanoemulsion | 8.87 ± 1.88 | 0.33 ± 0.13 | 99.26 ± 12.14 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data from a pharmacokinetic study in dogs.[6]
Experimental Protocols
1. Preparation of this compound Nanoemulsion by Phase Inversion Composition (PIC) Method
-
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.
-
Materials: this compound, Ethyl Butyrate (oil phase), Tween-80 (surfactant), Anhydrous Ethanol (co-surfactant), Distilled water.
-
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.[1][2]
-
Preparation of Smix: Prepare different ratios of surfactant (Tween-80) to co-surfactant (Anhydrous Ethanol) (e.g., 1:1, 2:1, 3:1).
-
Construction of Pseudo-ternary Phase Diagram: For each Smix ratio, mix with the oil phase (Ethyl Butyrate) at various weight ratios (e.g., 9:1, 8:2, ... 1:9). To each mixture, add water dropwise with constant stirring. Observe for the formation of a clear, transparent liquid, which indicates the nanoemulsion region.
-
Formulation Preparation: Select a composition from the nanoemulsion region of the phase diagram. Dissolve the required amount of this compound in the oil phase. Add the Smix and stir until a clear solution is formed. Add water dropwise to the oil-Smix solution with continuous stirring until a transparent nanoemulsion is formed.[1]
-
Characterization: Characterize the prepared nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
2. Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
-
Materials: this compound, a hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC)), a common solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve a specific amount of this compound and the hydrophilic polymer in the common solvent with continuous stirring until a clear solution is obtained.
-
Evaporate the solvent from the solution using a rotary evaporator at a controlled temperature and pressure.
-
Scrape the dried solid mass from the flask.
-
Pulverize the solid mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug, Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions, and X-ray Diffraction (XRD) to assess the degree of crystallinity.
3. Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
-
Materials: this compound, β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Water.
-
Procedure:
-
Place a specific molar ratio of cyclodextrin in a mortar.
-
Add a small amount of a water-ethanol mixture to the cyclodextrin and knead to form a homogeneous paste.
-
Dissolve the this compound in a small amount of ethanol and add it to the cyclodextrin paste.
-
Knead the mixture for a specified period (e.g., 60 minutes). During kneading, add small quantities of the water-ethanol mixture if the paste becomes too dry.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
-
Characterization: Confirm the formation of the inclusion complex using DSC, FTIR, and XRD. The disappearance of the drug's melting peak in the DSC thermogram is a strong indication of complex formation.[10]
Visualizations
Caption: Formulation Development Workflow for Poorly Soluble Drugs.
Caption: Mechanism of Action of this compound.
References
- 1. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. iipseries.org [iipseries.org]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. - MedCrave online [medcraveonline.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. merck.com [merck.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Milbemycin A3 Oxime and Milbemycin A4 Oxime for Researchers
Milbemycin A3 oxime and Milbemycin A4 oxime are the two principal components of the broad-spectrum endectocide, milbemycin oxime, a widely used veterinary pharmaceutical for the control of parasites in companion animals. While they are co-administered in a fixed ratio, understanding their individual characteristics is crucial for researchers in drug development and parasitology. This guide provides a detailed comparative analysis of these two macrolide anthelmintics, supported by available experimental data and standardized protocols.
Physicochemical Properties
Milbemycin A3 and A4 oximes are closely related structurally, differing only by a single methylene (B1212753) group at the C-25 position. This subtle difference in their side chains, a methyl group for A3 and an ethyl group for A4, results in a slight variation in their molecular weights.
| Property | This compound | Milbemycin A4 Oxime | Reference(s) |
| Molecular Formula | C₃₁H₄₃NO₇ | C₃₂H₄₅NO₇ | [1] |
| Molecular Weight | 541.7 g/mol | 555.7 g/mol | [1] |
| Typical Ratio in Commercial Product | ~20-30% | ~70-80% | [2] |
Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
Both this compound and Milbemycin A4 oxime exert their anthelmintic and insecticidal effects through a common mechanism of action shared with other avermectins and milbemycins.[3] They act as agonists at glutamate-gated chloride channels (GluCls) which are found exclusively in the nerve and muscle cells of invertebrates.[4][5] The binding of the milbemycin oxime to these channels leads to an influx of chloride ions into the cell, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis and death of the parasite.[4][5] While the primary target is the GluCl, they may also potentiate the effects of other inhibitory neurotransmitters like GABA.[6]
Currently, there is a lack of publicly available data detailing any differential binding affinities or activation kinetics of this compound versus Milbemycin A4 oxime at the glutamate-gated chloride channel.
Comparative Pharmacokinetics in a Canine Model
A key study by Letendre et al. (2017) provides a direct comparison of the pharmacokinetic profiles of this compound and Milbemycin A4 oxime in dogs following oral administration of a combination product.[7] The data reveals notable differences in their oral bioavailability and terminal plasma half-life.
| Pharmacokinetic Parameter | This compound | Milbemycin A4 Oxime |
| Oral Bioavailability (F) | 80.5% | 65.1% |
| Terminal Plasma Half-life (t½) | 1.6 ± 0.4 days | 3.3 ± 1.4 days |
| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg | 2.6 ± 0.6 L/kg |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | 41 ± 12 mL/h/kg |
| Data from Letendre et al. (2017) following oral administration of a combination chewable tablet to dogs.[7] |
These findings indicate that this compound is more readily absorbed and has a higher oral bioavailability compared to Milbemycin A4 oxime.[7] However, Milbemycin A4 oxime has a significantly longer terminal plasma half-life, suggesting it persists in the body for a longer duration.[7] Their volumes of distribution are comparable, indicating similar widespread distribution throughout the body.[7] The systemic clearance of this compound is almost double that of Milbemycin A4 oxime, signifying a faster rate of elimination from the body.[7]
Experimental Protocol: Pharmacokinetic Study
The following is a detailed methodology based on the study by Letendre et al. (2017) for evaluating the pharmacokinetics of Milbemycin A3 and A4 oximes in a canine model.[7]
1. Subjects and Housing:
-
Species: Beagle dogs.
-
Health Status: Clinically healthy, confirmed by a veterinarian.
-
Housing: Housed individually in a climate-controlled facility with a 12-hour light/dark cycle.
-
Diet: Fed a standard canine diet with ad libitum access to water.
2. Study Design:
-
A randomized, two-treatment, two-period, two-sequence crossover design.
-
Treatments:
-
Intravenous (IV) administration of Milbemycin A3 and A4 oximes.
-
Oral (PO) administration of a chewable tablet containing a fixed combination of Milbemycin A3 and A4 oximes.
-
-
Washout Period: A sufficient washout period between treatments to ensure complete elimination of the drugs.
3. Drug Administration:
-
Oral (PO): Administration of a single chewable tablet at the target dose (e.g., 0.5 mg/kg total milbemycin oxime). Dogs are fasted overnight prior to dosing.
-
Intravenous (IV): Administration of a sterile solution of Milbemycin A3 and A4 oximes via a cephalic vein catheter over a defined period.
4. Blood Sampling:
-
Blood samples (e.g., 2-3 mL) are collected from the jugular vein into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Sampling Timepoints (PO): Pre-dose (0 hours), and at multiple timepoints post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 144, 192, 240, 336, 432, 504, 600, and 672 hours).
-
Sampling Timepoints (IV): Pre-dose (0 hours), and at multiple timepoints post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 144, 192, 240, 336, 432, 504, 600, and 672 hours).
-
Plasma is separated by centrifugation and stored at ≤ -70°C until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of Milbemycin A3 and A4 oximes are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
6. Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine the pharmacokinetic parameters for both A3 and A4 oximes, including: Cmax, Tmax, AUC, t½, F, Vd, and Cls.
Comparative Efficacy: A Knowledge Gap
A comprehensive review of the scientific literature reveals a notable absence of studies directly comparing the anthelmintic efficacy of this compound versus Milbemycin A4 oxime. Efficacy studies are typically conducted with the commercial formulation of milbemycin oxime, which is a mixture of the two components. Therefore, the individual contribution of each oxime to the overall efficacy against specific parasite species has not been elucidated in the public domain.
The following table summarizes the reported efficacy of the milbemycin oxime combination product against common canine parasites.
| Parasite Species | Stage | Efficacy | Reference(s) |
| Dirofilaria immitis (Heartworm) | L3 and L4 Larvae | >95% prevention | [1] |
| Ancylostoma caninum (Hookworm) | Adult | >90% | [1] |
| Toxocara canis (Roundworm) | Adult | >98% | [1] |
| Trichuris vulpis (Whipworm) | Adult | >90% | [1] |
Proposed Experimental Protocol for Comparative Efficacy
To address the current knowledge gap, a comparative efficacy study could be designed based on the VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines for anthelmintic efficacy in dogs.[8][9]
1. Objective:
-
To compare the efficacy of orally administered this compound and Milbemycin A4 oxime against an experimental infection of a specific parasite (e.g., Ancylostoma caninum) in dogs.
2. Animals and Housing:
-
Species: Purpose-bred Beagle dogs of a specified age and weight range.
-
Health: Determined to be free of the parasite being tested prior to the study.
-
Housing: Housed to prevent cross-contamination between treatment groups.
3. Study Design:
-
A blinded, randomized, negative-controlled study.
-
Treatment Groups (n ≥ 6 per group):
-
Group 1: this compound at a specified dose.
-
Group 2: Milbemycin A4 oxime at the same dose as Group 1.
-
Group 3: Placebo control.
-
-
Randomization: Dogs are allocated to treatment groups using a randomized block design based on pre-treatment fecal egg counts or body weight.
4. Experimental Infection:
-
Each dog is inoculated with a standardized dose of infective third-stage larvae (L3) of the target parasite.
5. Treatment Administration:
-
A single oral dose of the respective test article or placebo is administered at a specified time post-infection (e.g., Day 28).
6. Efficacy Evaluation:
-
Fecal Egg Counts: Performed at specified intervals post-treatment to determine the reduction in egg shedding.
-
Worm Counts: At the end of the study (e.g., Day 35), dogs are humanely euthanized, and the gastrointestinal tract is processed to recover, identify, and count adult worms.
7. Statistical Analysis:
-
The geometric mean worm counts for each treatment group are compared to the control group to calculate the percentage efficacy for each compound.
Conclusion
This compound and Milbemycin A4 oxime, while structurally very similar and sharing a common mechanism of action, exhibit distinct pharmacokinetic profiles in dogs. This compound demonstrates higher oral bioavailability, while Milbemycin A4 oxime has a longer plasma half-life. These differences may have implications for the onset and duration of their respective parasiticidal activities.
A significant gap in the current scientific literature is the lack of direct comparative efficacy studies for the individual oximes. Future research focusing on head-to-head efficacy trials against a range of parasites would provide invaluable data for a more complete understanding of each compound's contribution to the therapeutic success of the milbemycin oxime combination. Such studies would be instrumental for the development of next-generation antiparasitic agents with optimized pharmacokinetic and pharmacodynamic properties.
References
- 1. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy: pharmaceuticals | European Medicines Agency (EMA) [ema.europa.eu]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 7. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vichsec.org [vichsec.org]
- 9. VICH GL7 Efficacy of anthelmintics: general requirements - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparing the insecticidal spectrum of Milbemycin A3 oxime to other compounds
For Researchers, Scientists, and Drug Development Professionals
Milbemycin A3 oxime, a macrocyclic lactone, represents a significant area of interest in the development of pest control agents. This guide provides a comparative overview of its insecticidal spectrum against other prominent compounds, supported by available experimental data and detailed methodologies for key bioassays.
Mechanism of Action: A Shared Pathway
This compound, like other milbemycins and avermectins, exerts its insecticidal and acaricidal effects by targeting the nervous system of invertebrates.[1] It acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of these organisms.[1] This binding potentiates the opening of the channels, leading to an increased influx of chloride ions. The resulting hyperpolarization of the neuronal and muscular membranes disrupts nerve signal transmission, causing paralysis and eventual death of the pest.[1] This mode of action is distinct from many other classes of insecticides, making it a valuable tool in resistance management programs.
Comparative Insecticidal Spectrum
While specific quantitative data for this compound across a broad range of agricultural and public health pests is not extensively available in publicly accessible literature, we can infer its spectrum from data on the closely related milbemycin family and compare it with other well-established insecticides. Milbemycins, in general, exhibit a broad spectrum of activity against mites, nematodes, and various insect species.[2]
For a clearer comparison, the following table summarizes the known insecticidal activity of milbemycins and other relevant compounds against representative insect orders.
| Compound Class | Active Compound(s) | Lepidoptera (Moths, Butterflies) | Coleoptera (Beetles) | Hemiptera (Aphids, Whiteflies) | Diptera (Flies, Mosquitoes) | Thysanoptera (Thrips) | Acarina (Mites, Ticks) |
| Milbemycins | Milbemycin A3/A4, Milbemycin Oxime | Effective[3] | Reported Activity[4] | Effective[3] | Reported Activity | Reported Activity | Highly Effective[5] |
| Avermectins | Ivermectin, Emamectin Benzoate (B1203000) | Highly Effective[4][6][7] | Effective[4] | Reported Activity[8] | Effective[9] | Effective[2] | Highly Effective[8] |
| Spinosyns | Spinosad | Highly Effective[1][10] | Effective[3][10] | Limited Activity[11] | Highly Effective[11] | Highly Effective[1][10] | Limited Activity[12] |
Note: "Effective" indicates that published studies have demonstrated significant insecticidal activity. "Reported Activity" suggests some level of efficacy has been noted, though it may not be the primary target spectrum. "Limited Activity" indicates the compound is generally not recommended for controlling pests in this order.
Supporting Experimental Data
| Pest Species | Compound | Bioassay Method | LC50 Value | Citation |
| Tetranychus urticae (Two-spotted spider mite) | Milbemectin (mixture of milbemycin A3/A4) | Not Specified | 409-fold resistance ratio in selected strain | [5] |
| Plutella xylostella (Diamondback moth) | Emamectin Benzoate | Leaf-dip | 0.000275 - 0.00037 % | [13] |
| Spodoptera litura (Tobacco cutworm) | Emamectin Benzoate | Not Specified | 0.000954 (units not specified) | [14] |
| Aphis gossypii (Cotton aphid) | Afidopyropen | Not Specified | 0.30 mg/L | [15] |
| Plutella xylostella (Diamondback moth) | Spinosad | Leaf-dip | 0.00486 - 0.00541 % | [13] |
Experimental Protocols
Standardized bioassays are fundamental to generating reliable and comparable data on insecticide efficacy. The following are detailed methodologies for common insect bioassays.
Leaf-Dip Bioassay
This method is widely used for assessing the toxicity of insecticides to foliage-feeding insects.[16][17][18][19][20]
Objective: To determine the concentration of an insecticide that causes a specific level of mortality when insects are exposed to treated leaf surfaces.
Materials:
-
Test insecticide and a suitable solvent (e.g., acetone, ethanol).
-
Distilled water.
-
Surfactant (e.g., Triton X-100).
-
Host plant leaves (uniform in size and age).
-
Petri dishes or ventilated containers.
-
Filter paper.
-
Forceps.
-
Test insects (uniform in age and developmental stage).
Procedure:
-
Preparation of Test Solutions: A stock solution of the test insecticide is prepared in a suitable solvent.[18] A series of dilutions are then made in distilled water containing a small amount of surfactant to ensure even wetting of the leaf surface.[18] A control solution containing only distilled water and surfactant is also prepared.
-
Leaf Treatment: Freshly excised leaves are dipped into the test solutions for a standardized period (e.g., 10-30 seconds) with gentle agitation.[19][20]
-
Drying: The treated leaves are allowed to air-dry completely in a fume hood.[18]
-
Exposure: A single treated leaf is placed in a petri dish lined with a moist filter paper to maintain turgidity.[19] A known number of test insects are then introduced into each petri dish.
-
Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The observed mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.
Topical Application Bioassay
This method is used to determine the contact toxicity of an insecticide by applying a precise dose directly onto the insect's body.[21][22][23][24][25]
Objective: To determine the dose of an insecticide that causes a specific level of mortality when applied directly to the insect cuticle.
Materials:
-
Test insecticide and a volatile solvent (e.g., acetone).
-
Micro-applicator capable of delivering precise droplets.
-
Holding containers (e.g., petri dishes with a food source).
-
Carbon dioxide or chilling for insect anesthetization.
-
Test insects.
Procedure:
-
Preparation of Dosing Solutions: A series of insecticide concentrations are prepared in a volatile solvent.[24]
-
Insect Immobilization: Test insects are anesthetized using carbon dioxide or by chilling.
-
Application: A precise volume (e.g., 0.1-1.0 µL) of the dosing solution is applied to a specific location on the insect's body, typically the dorsal thorax.[25] Control insects are treated with the solvent alone.
-
Recovery and Observation: The treated insects are placed in holding containers with access to food and water and allowed to recover.
-
Mortality Assessment: Mortality is assessed at predetermined time intervals.
-
Data Analysis: The data is analyzed using probit analysis to determine the LD50 (lethal dose, 50%) value, usually expressed as the weight of insecticide per insect or per gram of insect body weight.
Diet Incorporation Bioassay
This method is suitable for assessing the oral toxicity of insecticides to insects that can be reared on an artificial diet.[20][26][27][28]
Objective: To determine the concentration of an insecticide in the diet that causes a specific level of mortality.
Materials:
-
Test insecticide.
-
Artificial diet for the test insect.
-
Bioassay trays or containers.
-
Test insects (typically neonate larvae).
Procedure:
-
Preparation of Treated Diet: The test insecticide is incorporated into the artificial diet at various concentrations while the diet is still liquid and has cooled to a temperature that will not degrade the compound.[20] A control diet without the insecticide is also prepared.
-
Dispensing Diet: A standardized amount of the treated diet is dispensed into each well of a bioassay tray or container.
-
Infestation: A single test insect (e.g., a neonate larva) is placed in each well.
-
Incubation: The trays are sealed and incubated under controlled environmental conditions.
-
Mortality and Growth Inhibition Assessment: After a specific period (e.g., 7 days), mortality is recorded. Sub-lethal effects such as growth inhibition can also be measured by comparing the weight of surviving larvae in the treatment groups to the control group.
-
Data Analysis: Probit analysis is used to calculate the LC50 or EC50 (effective concentration, 50% for growth inhibition) values.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound at the invertebrate neuromuscular junction.
Caption: Generalized workflow for determining insecticide efficacy through bioassays.
References
- 1. Spinosad Insecticide Is A Natural Pesticide Made By Soil Microbes [livingwithbugs.com]
- 2. Emamectin Benzoate: Target Pests and Its Effectiveness [allpesticides.com]
- 3. Spinosad: The First Selective, Broad-Spectrum Insecticide | Integrated Pest Management [ipm.cahnr.uconn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Milbemectin resistance in Tetranychus urticae (Acari: Tetranychidae): selection, stability and cross-resistance to abamectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. Emamectin benzoate CAS#: 155569-91-8 [amp.chemicalbook.com]
- 8. Effective Uses of Abamectin and Ivermectin in Agriculture and Veterinary Medicine [cnagrochem.com]
- 9. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spinosad Insecticide, Vol. 7, No. 25 | Mississippi State University Extension Service [extension.msstate.edu]
- 11. pomais.com [pomais.com]
- 12. epicgardening.com [epicgardening.com]
- 13. connectjournals.com [connectjournals.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. mdpi.com [mdpi.com]
- 16. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Leaf dip bioassay [bio-protocol.org]
- 20. rjas.org [rjas.org]
- 21. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 22. par.nsf.gov [par.nsf.gov]
- 23. researchgate.net [researchgate.net]
- 24. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. entomoljournal.com [entomoljournal.com]
- 26. fda.gov [fda.gov]
- 27. cotton.org [cotton.org]
- 28. cabidigitallibrary.org [cabidigitallibrary.org]
A Head-to-Head Comparison of Milbemycin A3 Oxime and Ivermectin Efficacy
Milbemycin A3 oxime and ivermectin are both prominent macrocyclic lactones, a class of broad-spectrum antiparasitic agents widely used in veterinary medicine. While they share a similar mechanism of action and are often used for similar indications, such as heartworm prevention, differences in their chemical structures lead to variations in their efficacy against specific parasites, pharmacokinetics, and safety profiles. This guide provides a detailed, data-driven comparison for researchers and drug development professionals.
Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
Both milbemycin oxime and ivermectin exert their primary anthelmintic and insecticidal effects by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3] Binding of these drugs to GluCls leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane.[4][5] This sustained channel opening is essentially irreversible, disrupting neurotransmission and leading to flaccid paralysis and eventual death of the parasite.[1][2][3][4]
In mammals, the primary inhibitory neurotransmitter is gamma-aminobutyric acid (GABA), and the corresponding receptors are largely confined to the central nervous system (CNS), protected by the blood-brain barrier.[5] The selective toxicity of these drugs relies on their high affinity for invertebrate GluCls and their limited ability to cross the mammalian blood-brain barrier at standard doses.[5]
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Validation of Milbemycin A3 Oxime Bioassay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassay results for Milbemycin A3 oxime, a potent macrocyclic lactone with broad-spectrum antiparasitic activity.[1][2] It is intended to be an objective resource for researchers, scientists, and drug development professionals, offering supporting experimental data and detailed methodologies for the statistical validation of bioassay results.
This compound, a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus, is a component of the commercially available Milbemycin oxime, which is a mixture of Milbemycin A3 and A4 oximes.[3] Like other milbemycins and avermectins, its primary mechanism of action involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to hyperpolarization of neuronal and muscle cells, paralysis, and eventual death of the parasite.[3]
This guide will delve into the quantitative analysis of this compound's bioactivity, compare it with alternative anthelmintics, and provide a framework for the robust statistical validation of bioassay data in accordance with established regulatory guidelines.
Comparative Efficacy of Milbemycin Oxime and Alternatives
The following tables summarize the in vitro and in vivo efficacy of Milbemycin oxime against various helminths. It is important to note that most of the available data pertains to "Milbemycin oxime," a mixture of A3 and A4 oximes. Data specifically isolating the efficacy of the A3 oxime is limited. For comparative purposes, data for Ivermectin, another widely used macrocyclic lactone anthelmintic, is also presented.
Table 1: In Vitro Efficacy of Milbemycin Oxime and Ivermectin Against Various Helminths
| Compound | Parasite Species | Assay Type | Efficacy Metric (IC50/EC50) | Source |
| Milbemycin oxime | Dirofilaria immitis (microfilariae) | Motility Assay | Not specified, but high efficacy noted | [4] |
| Milbemycin oxime | Toxocara cati (larvae) | Larval Development Assay | Not specified, but effective | [1] |
| Ivermectin | Haemonchus contortus | Larval Migration Inhibition | ~2.7 µM | |
| Ivermectin | Dirofilaria immitis | Not specified | Not specified, but highly effective | [5] |
Table 2: In Vivo Efficacy of Milbemycin Oxime and Ivermectin in Dogs
| Compound | Parasite Species | Host | Efficacy (Worm Count Reduction %) | Dosage | Source |
| Milbemycin oxime | Dirofilaria immitis (4-month-old worms) | Dog | 41.4% | 500 µg/kg | [5] |
| Ivermectin | Dirofilaria immitis (4-month-old worms) | Dog | 95.1% | 6 µg/kg | [5] |
| Milbemycin oxime | Dirofilaria immitis (3-month-old worms) | Dog | 96.8% | 500 µg/kg | [5] |
| Ivermectin | Dirofilaria immitis (3-month-old worms) | Dog | 97.7% | 6 µg/kg | [5] |
| Milbemycin oxime | Toxocara canis | Dog | 96% (at 28 days post-treatment) | 0.50–1.07 mg/kg (in combination) | |
| Ivermectin | Toxocara canis | Dog | 70% (at 28 days post-treatment) | 0.2 mg/kg (in combination) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioassay results. Below are representative protocols for in vitro and in vivo bioassays commonly used to assess the efficacy of anthelmintic compounds like this compound.
In Vitro Motility Assay Using Caenorhabditis elegans
This protocol describes a high-throughput method for assessing the anthelmintic activity of compounds by measuring the motility of the free-living nematode C. elegans, a common model organism for parasitic nematodes.
Materials:
-
C. elegans (e.g., N2 Bristol strain)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50
-
S-medium
-
96-well microtiter plates
-
This compound and other test compounds
-
DMSO (vehicle control)
-
Positive control (e.g., Ivermectin)
-
Automated motility tracking system (e.g., WMicrotracker)
Procedure:
-
Worm Culture and Synchronization: Culture C. elegans on NGM plates seeded with E. coli OP50. Synchronize the worm population to obtain a homogenous population of L4 larvae for the assay.
-
Compound Preparation: Prepare stock solutions of this compound and other test compounds in DMSO. Create a dilution series to determine the dose-response relationship.
-
Assay Setup: Dispense synchronized L4 larvae into the wells of a 96-well plate containing S-medium. Add the test compounds at various concentrations. Include wells with DMSO as a negative control and a known anthelmintic like Ivermectin as a positive control.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 20°C).
-
Motility Measurement: At specified time points (e.g., 24, 48, 72 hours), measure the motility of the worms using an automated tracking system. This system detects larval movement and provides a quantitative measure of activity.
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the DMSO control. Determine the IC50 value (the concentration that inhibits 50% of worm motility) using a suitable statistical software package with a non-linear regression model.
In Vivo Efficacy Study in a Canine Model (Adapted from FDA Guidelines)
This protocol outlines a typical in vivo study to evaluate the efficacy of an anthelmintic drug against intestinal nematodes in dogs.
Materials:
-
Beagle dogs (purpose-bred, helminth-naive)
-
Infective larvae of the target parasite (e.g., Toxocara canis)
-
This compound and comparator drug (e.g., Ivermectin)
-
Placebo formulation
-
Fecal collection and examination supplies
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Animal Acclimation and Infection: Acclimate the dogs to the study conditions. Experimentally infect the dogs with a known number of infective parasite larvae.
-
Randomization and Treatment: Randomly assign the infected dogs to treatment groups: this compound, comparator drug, and placebo. Administer the treatments orally at the specified dosages.
-
Fecal Egg Count Reduction (FECR) Test: Collect fecal samples from each dog at predetermined intervals before and after treatment. Perform fecal egg counts using a standardized method (e.g., McMaster technique).
-
Worm Burden Assessment: At the end of the study period, humanely euthanize the animals and perform necropsies to recover and count the adult worms from the gastrointestinal tract.
-
Data Analysis: Calculate the percentage reduction in fecal egg counts for each treatment group compared to the placebo group. Determine the percentage reduction in adult worm burden for each treatment group. Statistically analyze the data to compare the efficacy of the different treatments.
Statistical Validation of Bioassay Results
The validation of a bioassay is essential to ensure that the method is suitable for its intended purpose, providing reliable and accurate results. The principles outlined in the United States Pharmacopeia (USP) General Chapter <1033> "Biological Assay Validation" and the FDA's "Bioanalytical Method Validation" guidance provide a framework for this process.
Key Validation Parameters:
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the analysis of samples with known concentrations (spiked samples) and is often expressed as the percentage of recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is usually expressed as the standard deviation or relative standard deviation (coefficient of variation) and is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories.
-
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Acceptance Criteria for Bioanalytical Method Validation (Based on FDA Guidance)
| Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. |
| Precision | The CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Linearity | The correlation coefficient (r²) should be ≥ 0.99. |
Mandatory Visualizations
Signaling Pathway of this compound
The primary target of this compound is the glutamate-gated chloride channel (GluCl) in the nerve and muscle cells of invertebrates.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Bioassay Validation
The following diagram illustrates a typical workflow for the validation of an in vitro anthelmintic bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. toku-e.com [toku-e.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Milbemycin A3 Oxime's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Milbemycin A3 oxime with other macrocyclic lactones, ivermectin and selamectin (B66261). The information presented is supported by experimental data from independent verification studies, with a focus on the primary molecular targets and the methodologies used to elucidate these mechanisms.
Core Mechanism of Action: Targeting Invertebrate Chloride Channels
This compound, along with other macrocyclic lactones like ivermectin and selamectin, exerts its antiparasitic effects by primarily targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2] This action is distinct from the effect of the endogenous neurotransmitter, glutamate (B1630785), which causes rapid channel opening and desensitization.[1][2]
Activation of these channels by macrocyclic lactones leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This sustained hyperpolarization effectively blocks the transmission of nerve signals, resulting in paralysis and eventual death of the parasite.[1][2] While GluCls are the primary target, evidence also suggests a secondary interaction with GABA-gated chloride channels in invertebrates.
Comparative Potency and Efficacy
Direct, head-to-head comparative studies quantifying the potency of this compound against ivermectin and selamectin on specific invertebrate GluCl subtypes are limited in publicly available literature. However, individual studies on related compounds and different parasite species provide valuable insights.
For instance, a study on the parasitic nematode Haemonchus contortus determined the half-maximal effective concentration (EC50) of ivermectin on GluClα3B subunit channels expressed in Xenopus laevis oocytes to be approximately 0.1 ± 1.0 nM, indicating a very high potency.[3][4] Another study on Ascaris suum demonstrated that milbemycin D, a compound structurally related to this compound, potentiates the effect of glutamate on GluCls and can also directly activate these channels in a dose-dependent manner.[1][5]
Table 1: Summary of Mechanistic Data for Macrocyclic Lactones
| Compound | Primary Target | Secondary Target | Reported Potency (Example) |
| This compound | Glutamate-gated chloride channels (GluCls) | GABA-gated chloride channels | Potentiates glutamate effect on Ascaris suum GluCls[1][5] |
| Ivermectin | Glutamate-gated chloride channels (GluCls) | GABA-gated chloride channels | EC50 of ~0.1 nM on Haemonchus contortus GluClα3B[3][4] |
| Selamectin | Glutamate-gated chloride channels (GluCls) | GABA-gated chloride channels | Data on specific GluCl subtypes not available in searched results. |
Experimental Protocols for Mechanism Verification
The primary techniques for independently verifying the mechanism of action of compounds like this compound on ion channels are electrophysiology and ligand-binding assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is a cornerstone for studying the function of ion channels expressed in heterologous systems, such as Xenopus laevis oocytes.[6][7][8][9]
Detailed Methodology:
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Complementary RNA (cRNA) encoding the specific invertebrate GluCl or GABA receptor subunits of interest is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.
-
Electrophysiological Recording:
-
An oocyte expressing the receptor is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped to a holding potential (typically between -80 mV and -60 mV).
-
The compound of interest (e.g., this compound, ivermectin, or selamectin) is applied to the oocyte via the perfusion system at varying concentrations.
-
The resulting current flow across the oocyte membrane, indicative of ion channel opening, is recorded.
-
-
Data Analysis: The recorded currents are analyzed to determine the dose-response relationship, from which parameters like EC50 (half-maximal effective concentration) and Hill coefficient can be calculated to quantify the potency and cooperativity of the compound.
Radioligand Binding Assays
These assays are used to directly measure the binding of a compound to its receptor target.[10][11]
Detailed Methodology:
-
Membrane Preparation: Tissues from the target invertebrate or cells expressing the recombinant receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive isotope attached) and varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered to separate the membranes with the bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (half-maximal inhibitory concentration) of the test compound can be determined. The IC50 value is a measure of the compound's affinity for the receptor.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflows.
References
- 1. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 7. researchgate.net [researchgate.net]
- 8. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Milbemycin A3 Oxime: A Comparative Performance Analysis Against Commercial Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Milbemycin A3 oxime's performance against a range of commercial pesticides. The data presented is intended to inform research and development efforts by offering a clear, evidence-based overview of its efficacy, mechanism of action, and experimental validation.
Executive Summary
This compound is a semi-synthetic macrocyclic lactone, and it is the minor component of the more commonly commercialized product, milbemycin oxime, which is a mixture of this compound and milbemycin A4 oxime.[1][2][3] Primarily utilized in veterinary medicine, milbemycin oxime demonstrates broad-spectrum activity against a variety of endo- and ectoparasites.[4][5] Its mode of action, the potentiation of glutamate-gated chloride channels in invertebrates, leads to paralysis and death of the target organism.[1][2][3][6] This guide synthesizes available data to benchmark the performance of milbemycin oxime against other commercial pesticides, providing quantitative comparisons where available and detailing the experimental protocols used to generate this data.
Performance Comparison
Quantitative data on the standalone performance of this compound is limited in publicly available literature. The majority of studies focus on the synergistic effects when combined with other active ingredients. The following tables summarize the available comparative efficacy data.
Table 1: Acaricidal Efficacy of Milbemectin (a related Milbemycin) Against Tetranychus urticae (Two-Spotted Spider Mite)
| Acaricide | Strain | LC50 (mg a.i./L) | Resistance Ratio |
| Milbemectin | Susceptible (S) | Data not available | - |
| Milbemectin | Resistant (R) | Data not available | 16.3 |
| Abamectin (B1664291) | Susceptible (S) | 0.17 | - |
| Abamectin | Resistant (R) | 58.10 | 342 |
Data sourced from a study on abamectin resistance and cross-resistance with milbemectin. The resistance ratio is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
Table 2: Efficacy of Milbemycin Oxime in Combination with Spinosad against Canine Cutaneous Myiasis (Screwworm)
| Treatment | Time to 100% Larval Eradication |
| Nitenpyram | 6 hours |
| Spinosad + Milbemycin Oxime | 7 hours |
| Afoxolaner | Within 24 hours |
| Spinosad (alone) | Within 24 hours |
| Milbemycin Oxime (alone) | Incomplete at 24 hours (two cases still infested) |
This study highlights a synergistic effect between spinosad and milbemycin oxime.
Mechanism of Action: Signaling Pathway
This compound, like other milbemycins and avermectins, exerts its parasiticidal effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This action leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, which in turn causes paralysis and eventual death of the parasite.
Caption: Mechanism of action of this compound on invertebrate glutamate-gated chloride channels.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for common bioassays used to evaluate the efficacy of pesticides like this compound.
Acaricide Bioassay: Leaf Dip Method
This method is commonly used to determine the efficacy of acaricides against mites.
-
Preparation of Test Solutions: A stock solution of the test acaricide is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are then made to obtain a range of concentrations to be tested. A control solution (solvent only) is also prepared.
-
Leaf Disc Preparation: Leaf discs of a suitable host plant (e.g., bean, strawberry) are cut to a standard size.
-
Treatment Application: Each leaf disc is individually dipped into a test solution for a set duration (e.g., 10 seconds) with gentle agitation. The discs are then allowed to air dry on a clean surface.
-
Infestation: Once dry, the treated leaf discs are placed on a moist substrate (e.g., agar) in a petri dish. A known number of adult mites (e.g., 20-30) are then transferred onto each leaf disc.
-
Incubation: The petri dishes are sealed with a ventilated lid and maintained under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).
-
Mortality Assessment: Mite mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) post-infestation. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the lethal concentration (LC50) values.
Caption: Workflow for a standard leaf dip acaricide bioassay.
Insecticide Bioassay: Topical Application Method
This method is used to determine the contact toxicity of an insecticide.
-
Insect Rearing: A healthy, uniform population of the target insect is reared under controlled laboratory conditions.
-
Preparation of Test Solutions: A stock solution of the test insecticide is prepared in a volatile solvent like acetone. Serial dilutions are made to achieve the desired test concentrations.
-
Insect Immobilization: Insects are briefly immobilized using cold (chilling on a cold plate) or carbon dioxide anesthesia.
-
Topical Application: A precise micro-droplet (typically 1 µL) of the insecticide solution is applied to a specific location on the insect's body (e.g., the dorsal thorax) using a micro-applicator. Control insects are treated with the solvent only.
-
Holding and Observation: The treated insects are placed in clean containers with access to food and water and held under controlled environmental conditions.
-
Mortality Assessment: Mortality is recorded at predetermined intervals (e.g., 24, 48, 72 hours). Insects that show no movement when gently prodded are considered dead.
-
Data Analysis: The dose-response data is analyzed using probit analysis to calculate the lethal dose (LD50), typically expressed as the amount of insecticide per insect or per unit of body weight.
Caption: Workflow for a topical application insecticide bioassay.
Conclusion
This compound, as a component of milbemycin oxime, is a potent antiparasitic agent with a well-defined mode of action on the invertebrate nervous system. While its primary application has been in the veterinary field, the available data suggests potential for broader applications. However, a significant data gap exists in direct, quantitative comparisons against a wide array of commercial agricultural and public health pesticides. Further research, employing standardized bioassay protocols such as those outlined in this guide, is necessary to fully elucidate the comparative performance of this compound and to identify its potential role in integrated pest management strategies. The observed synergistic effects when combined with other active ingredients also warrant further investigation for the development of novel and more effective pesticide formulations.
References
A Side-by-Side Analysis of Milbemycin A3 and A4 Oxime Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Milbemycin A3 and A4 oxime derivatives. This document delves into their synthesis, chemical properties, biological activity, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Milbemycin A3 and A4 are closely related 16-membered macrocyclic lactones produced by fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. Their 5-oxime derivatives are potent anthelmintic agents widely used in veterinary medicine to control and prevent parasitic infections. The commercial product, Milbemycin Oxime, is typically a mixture of these two derivatives, with the A4 form being the major component. Understanding the individual characteristics of each derivative is crucial for targeted drug development and optimization of antiparasitic therapies.
Chemical and Physical Properties
Milbemycin A3 and A4 differ only by a single methylene (B1212753) group at the C-25 position, with Milbemycin A3 having a methyl group and Milbemycin A4 having an ethyl group. This seemingly minor structural difference can influence their biological activity and pharmacokinetic properties.
| Property | Milbemycin A3 Oxime | Milbemycin A4 Oxime |
| Molecular Formula | C31H43NO7[1] | C32H45NO7 |
| Molecular Weight | 541.7 g/mol [1] | 555.7 g/mol |
| Appearance | White solid[1] | White solid |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO. Poor water solubility.[1] | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. |
Comparative Biological Activity
The primary mechanism of action for both derivatives involves the potentiation of glutamate-gated chloride channels in the neurons of invertebrates. This leads to an influx of chloride ions, causing hyperpolarization of the nerve cells and resulting in paralysis and death of the parasite.
A key study by Tsukamoto et al. (1991) provides a direct comparison of the efficacy of Milbemycin A3 and A4 oxime derivatives against Dirofilaria immitis microfilariae in naturally infected dogs. The data below is derived from this study.
| Compound | Dose (mg/kg) | Administration Route | Efficacy (% reduction of microfilariae) |
| This compound | 0.1 | Oral | 98.9 |
| Milbemycin A4 Oxime | 0.1 | Oral | 99.8 |
| Milbemycin Oxime Mixture (A3:A4 ≈ 20:80) | 0.1 | Oral | 99.5 |
Data adapted from Tsukamoto Y. et al., Agric. Biol. Chem., 1991, 55 (10), 2615-2621.[2]
Pharmacokinetic Profile in Dogs
Pharmacokinetic studies in dogs have revealed differences in the absorption, distribution, and elimination of the two derivatives.
| Parameter | This compound | Milbemycin A4 Oxime |
| Tmax (Time to maximum plasma concentration) | 1-2 hours | 1-2 hours |
| T1/2 (Terminal plasma half-life) | 1.6 ± 0.4 days | 3.3 ± 1.4 days |
| Oral Bioavailability | 80.5% | 65.1% |
| Vd (Volume of distribution) | 2.7 ± 0.4 L/kg | 2.6 ± 0.6 L/kg |
| Cls (Systemic clearance) | 75 ± 22 mL/h/kg | 41 ± 12 mL/h/kg |
Toxicity Profile
| Species | Route | LD50 |
| Rat | Oral | 532 - 863 mg/kg[3] |
| Mouse | Oral | 722 - 946 mg/kg[3] |
Experimental Protocols
Synthesis of Milbemycin A3 and A4 5-Oxime Derivatives
The following protocol is based on the method described by Tsukamoto et al. (1991).[2]
Step 1: Oxidation to 5-Ketomilbemycin
A detailed protocol for the oxidation of Milbemycins A3 and A4 to their corresponding 5-keto derivatives is outlined in a patent by Li, Z. (2017).[4] This involves using an oxidizing agent such as sodium hypochlorite (B82951) in the presence of a catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in a suitable solvent like dichloromethane. The reaction is typically carried out at a controlled temperature.
Step 2: Oximation of 5-Ketomilbemycin
-
Dissolve the 5-ketomilbemycin derivative (A3 or A4) in a mixture of methanol and 1,4-dioxane.
-
Prepare a solution of hydroxylamine (B1172632) hydrochloride in water.
-
Add the hydroxylamine hydrochloride solution dropwise to the solution of the 5-ketomilbemycin derivative.
-
Stir the reaction mixture at room temperature for approximately 12-20 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a mixture of trichloromethane and n-heptane) to yield the pure 5-oxime derivative.[5]
In Vivo Efficacy Testing against Dirofilaria immitis Microfilariae
The following is a generalized protocol for assessing the efficacy of anthelmintic compounds against Dirofilaria immitis microfilariae in dogs, based on the principles described in the study by Tsukamoto et al. (1991).[2]
-
Animal Selection: Select adult dogs naturally infected with Dirofilaria immitis and exhibiting a stable microfilaremia.
-
Acclimatization: Acclimatize the dogs to the experimental conditions for a suitable period before the start of the study.
-
Pre-treatment Microfilariae Count: Collect blood samples from each dog and determine the number of microfilariae per unit volume of blood using a standard parasitological technique (e.g., modified Knott's test).
-
Randomization and Dosing: Randomly assign the dogs to treatment and control groups. Administer the test compounds (this compound, Milbemycin A4 oxime, or a mixture) orally at the desired dose. The control group receives a placebo.
-
Post-treatment Monitoring: Collect blood samples at specified intervals post-treatment (e.g., 7, 14, and 21 days) and determine the microfilariae counts.
-
Efficacy Calculation: Calculate the percentage reduction in microfilariae for each treated group compared to the pre-treatment counts and the control group using the formula: % Efficacy = ((Pre-treatment count - Post-treatment count) / Pre-treatment count) * 100
Visualizations
General Synthesis Workflow
Caption: General synthesis workflow for Milbemycin A3/A4 oxime derivatives.
Mechanism of Action Signaling Pathway
Caption: Signaling pathway for the anthelmintic action of Milbemycin oximes.
References
Safety Operating Guide
Safe Disposal of Milbemycin A3 Oxime: A Procedural Guide
Milbemycin A3 Oxime, a potent compound utilized in pharmaceutical research and development, requires careful handling and disposal to mitigate environmental and health risks. Adherence to proper disposal protocols is crucial for ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of a spill, avoid dust formation and wear a self-contained breathing apparatus[1]. Spills should be cleaned up by mechanically picking up the material and placing it into a suitable container for disposal[2].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations[3]. The following steps provide a general guideline for its proper disposal:
-
Collection of Waste:
-
Container Management:
-
Regulatory Compliance:
-
Disposal must be carried out by a licensed and approved waste disposal facility[4][5]. Do not dispose of this compound with household garbage or allow it to enter sewer systems[6].
-
This compound is recognized as very toxic to aquatic life with long-lasting effects, categorizing it as an environmentally hazardous substance[3][6][7].
-
-
Transportation:
Quantitative Data
Currently, there is no publicly available quantitative data regarding specific concentration limits for various disposal routes of this compound. Disposal procedures are guided by regulatory classifications rather than specific numerical thresholds.
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
